6-Methylbenzothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKILQAPNDCUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395841 | |
| Record name | 6-methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-15-6 | |
| Record name | 6-Methylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Methylbenzothiazole synthesis mechanism and pathway
An In-depth Technical Guide to the Synthesis of 6-Methylbenzothiazole
This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for this compound and its key derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The document details the core chemical reactions, provides structured quantitative data, outlines detailed experimental protocols, and includes process diagrams for clarity.
Introduction
This compound is a heterocyclic aromatic organic compound featuring a benzene ring fused to a thiazole ring, with a methyl group at the 6th position.[1] This scaffold is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, dyes, and rubber additives.[1][2] Its derivatives, particularly 2-amino-6-methylbenzothiazole, are significant precursors for creating more complex molecules with a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[3] This guide will focus on the most prevalent and industrially relevant synthesis routes.
Core Synthesis Pathways
The synthesis of the this compound core generally proceeds through two major strategies:
-
The Hugershoff Reaction: Cyclization of an N-arylthiourea. This is a classic and widely used method, especially for producing 2-aminobenzothiazole derivatives.
-
Condensation of 2-Amino-4-methylthiophenol: Reaction of the key intermediate, 2-amino-4-methylthiophenol, with various single-carbon electrophiles (e.g., aldehydes, carboxylic acids, acyl chlorides).[4][5]
Pathway 1: Hugershoff Synthesis of 2-Amino-6-methylbenzothiazole
One of the most robust methods for creating the this compound scaffold is the synthesis of its 2-amino derivative from the readily available starting material, p-toluidine. This pathway involves the in-situ formation of p-tolylthiourea, followed by an oxidative cyclization.[6]
The overall reaction is as follows: p-toluidine + Sodium Thiocyanate → p-Tolylthiourea → 2-Amino-6-methylbenzothiazole
The mechanism involves the formation of p-tolylthiourea, which then undergoes electrophilic attack by a halogenating agent (like sulfuryl chloride or bromine). This initiates an intramolecular cyclization where the sulfur atom attacks the benzene ring, followed by elimination and aromatization to form the stable benzothiazole ring system.[6][7]
Caption: Hugershoff synthesis of 2-Amino-6-methylbenzothiazole.
Pathway 2: Condensation of 2-Amino-4-methylthiophenol
This pathway is highly versatile for synthesizing various 2-substituted 6-methylbenzothiazoles. The key starting material is 2-amino-4-methylthiophenol. This intermediate can be condensed with a range of reagents to install different functional groups at the 2-position.[8]
-
With Aldehydes: Forms a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation to yield a 2-substituted-6-methylbenzothiazole.[8][9]
-
With Carboxylic Acids/Acyl Chlorides: Direct condensation leads to the formation of the benzothiazole ring.[4][5]
The general mechanism involves an initial nucleophilic attack by the amino group on the electrophilic carbon of the reagent, followed by an intramolecular nucleophilic attack by the thiol group to close the ring.
Caption: General condensation pathway for synthesis.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of 2-Amino-6-methylbenzothiazole via the Hugershoff pathway, as adapted from established literature.[6]
| Parameter | Value | Reference |
| Starting Material | p-Toluidine | [6] |
| Molar Amount (p-toluidine) | 1.0 mole (107 g) | [6] |
| Molar Amount (Sodium Thiocyanate) | 1.1 moles (90 g) | [6] |
| Molar Amount (Sulfuryl Chloride) | 1.34 moles (180 g) | [6] |
| Solvent | Chlorobenzene | [6] |
| Reaction Temperature | Thiourea formation: 100°C; Cyclization: <50°C | [6] |
| Product | 2-Amino-6-methylbenzothiazole | [6] |
| Yield | 64–67% (105–110 g) | [6] |
| Melting Point (Purified) | 135–136°C | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole[7]
This protocol is adapted from Organic Syntheses. A thorough risk assessment should be conducted before proceeding.
Materials:
-
p-Toluidine (107 g, 1.0 mole)
-
Chlorobenzene (700 ml)
-
Concentrated Sulfuric Acid (54 g, 0.55 mole)
-
Sodium Thiocyanate (90 g, 1.1 moles)
-
Sulfuryl Chloride (180 g, 1.34 moles)
-
Concentrated Ammonium Hydroxide
-
Ethanol
Procedure:
-
Thiourea Formation: In a 3-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve p-toluidine in chlorobenzene. Add sulfuric acid dropwise over 5 minutes to form a fine suspension of p-toluidine sulfate.
-
Add sodium thiocyanate to the suspension and heat the mixture at 100°C for 3 hours. This forms the p-tolylthiourea in solution.
-
Cyclization: Cool the solution to 30°C. Add sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.
-
After the addition is complete, heat the mixture to 70°C and maintain this temperature until the evolution of hydrogen chloride and sulfur dioxide gases ceases (approximately 1 hour).
-
Work-up and Isolation: Reflux the mixture for 15 minutes, then remove the bulk of the chlorobenzene by steam distillation.
-
Filter the remaining hot solution. Make the filtrate alkaline to litmus paper using concentrated ammonium hydroxide.
-
Filter the precipitated crude 2-amino-6-methylbenzothiazole and wash it with water.
-
Purification: Dissolve the crude solid in hot ethanol, treat with activated carbon (Norit), and filter while hot. Dilute the filtrate with hot water and chill rapidly with vigorous stirring.
-
Filter the pale yellow granular product, wash with 30% ethanol, and dry to a constant weight.
Protocol 2: General Synthesis of 2-Aryl-6-methylbenzothiazole[6][9]
This is a general procedure for the condensation pathway.
Materials:
-
2-Amino-4-methylthiophenol (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Solvent (e.g., Ethanol, DMSO, or Toluene)
-
Oxidant (e.g., air, H₂O₂, or DDQ, depending on the method)
Procedure:
-
Reaction Setup: Dissolve 2-amino-4-methylthiophenol and the aromatic aldehyde in the chosen solvent in a round-bottom flask.
-
Condensation & Cyclization: Heat the reaction mixture to the desired temperature (e.g., reflux). The reaction can often be catalyzed by a small amount of acid. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Oxidation: Depending on the solvent and conditions, oxidation of the dihydrobenzothiazole intermediate to the final aromatic product may occur spontaneously (e.g., in DMSO or with air) or may require the addition of an oxidizing agent.[8][10]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration and wash with a cold solvent. If it remains in solution, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 2-aryl-6-methylbenzothiazole.
Synthesis Workflow Overview
The following diagram illustrates the logical flow from common starting materials to the target this compound scaffold and its key derivatives.
Caption: Workflow from p-toluidine to various benzothiazoles.
References
- 1. CAS 2942-15-6: this compound | CymitQuimica [cymitquimica.com]
- 2. ijper.org [ijper.org]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Benzothiazole synthesis [organic-chemistry.org]
Physicochemical Properties of 6-Methylbenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 6-Methylbenzothiazole. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.
Core Physicochemical Data
This compound is a heterocyclic organic compound with a molecular formula of C₈H₇NS.[1] It presents as a colorless to pale yellow liquid or solid and is characterized by a distinct aromatic odor.[1] Its solubility in water is relatively low, while it demonstrates greater solubility in organic solvents.[1]
The following table summarizes the key quantitative physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₇NS | [1][2][3] |
| Molecular Weight | 149.21 g/mol | [2][3] |
| Melting Point | 15.5 °C | [2] |
| Boiling Point | 250 °C | [2] |
| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 1.32 ± 0.10 | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Low in water, soluble in organic solvents | [1] |
Experimental Protocols
The determination of the physicochemical properties of this compound involves a series of standardized experimental protocols. These methodologies are crucial for ensuring the accuracy and reproducibility of the obtained data.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity. A common and reliable method for its determination is the capillary tube method.
-
Apparatus: Thiele tube or a digital melting point apparatus, thermometer, capillary tubes, and a heating source (e.g., Bunsen burner or heating block).
-
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or inserted into the heating block of a digital melting point apparatus.
-
The sample is heated slowly and uniformly, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).
-
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is also suitable for determining the boiling point of liquid samples like this compound.
-
Apparatus: Thiele tube, small test tube, capillary tube (sealed at one end), thermometer, and a heating source.
-
Procedure:
-
A small amount of liquid this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed inverted into the test tube.
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing a heating liquid.
-
The apparatus is heated gently. As the liquid heats up, air trapped in the capillary tube will bubble out.
-
The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.
-
The heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
-
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A common concentration is 5-10 mg of the compound in 0.5-0.7 mL of solvent.
-
¹H NMR Protocol:
-
The prepared sample is placed in an NMR tube.
-
The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed.
-
The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.
-
The spectrum is phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
-
-
¹³C NMR Protocol:
-
Using the same sample, a ¹³C NMR experiment is set up.
-
Due to the low natural abundance of ¹³C, a greater number of scans are typically required to achieve a good signal-to-noise ratio.
-
Proton decoupling is commonly employed to simplify the spectrum, resulting in single peaks for each unique carbon atom.
-
The data is processed similarly to the ¹H NMR spectrum.
-
b) Infrared (IR) Spectroscopy
-
Sample Preparation (for liquid): A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Sample Preparation (for solid): A small amount of solid this compound is ground with KBr powder and pressed into a thin pellet, or a Nujol mull is prepared.
-
Procedure:
-
A background spectrum of the empty sample holder (or the salt plates) is recorded.
-
The prepared sample is placed in the IR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
The obtained spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
-
c) Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules. Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds when introduced via LC.
-
Analysis:
-
The sample is vaporized and then ionized.
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of an organic compound like this compound.
Caption: Experimental workflow for physicochemical characterization.
References
A Technical Guide to the Spectral Analysis of 6-Methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectral data for 6-methylbenzothiazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational understanding for its identification and characterization.
Overview of this compound
This compound possesses a bicyclic structure comprising a benzene ring fused to a thiazole ring, with a methyl group substituted on the benzene ring at position 6. Its molecular formula is C₈H₇NS, and it has a molecular weight of approximately 149.21 g/mol . Understanding its spectral properties is crucial for confirming its synthesis, assessing its purity, and studying its role in various chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for its unique structure.
2.1. ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the thiazole proton, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the thiazole ring and the electron-donating nature of the methyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2 (Thiazole ring) | ~9.0 | Singlet (s) | 1H |
| H4 (Benzene ring) | ~8.0 | Doublet (d) | 1H |
| H5 (Benzene ring) | ~7.4 | Doublet of doublets (dd) | 1H |
| H7 (Benzene ring) | ~7.8 | Singlet (s) | 1H |
| -CH₃ (Methyl group) | ~2.5 | Singlet (s) | 3H |
2.2. ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Thiazole ring) | ~155 |
| C4 (Benzene ring) | ~122 |
| C5 (Benzene ring) | ~127 |
| C6 (Benzene ring) | ~138 |
| C7 (Benzene ring) | ~124 |
| C7a (Bridgehead) | ~135 |
| C3a (Bridgehead) | ~153 |
| -CH₃ (Methyl group) | ~21 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the aromatic system and the methyl group.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | -CH₃ |
| ~1600 | C=N Stretch | Thiazole ring |
| 1500-1400 | C=C Stretch | Aromatic ring |
| ~820 | C-H Bend | Aromatic (para-substituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features.
4.1. Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern will be characteristic of the stable benzothiazole ring system.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion Identity | Notes |
| 149 | [C₈H₇NS]⁺ | Molecular Ion (M⁺) |
| 148 | [M-H]⁺ | Loss of a hydrogen radical |
| 122 | [M-HCN]⁺ | Loss of hydrogen cyanide |
| 108 | [C₇H₆]⁺ | Loss of SCN |
Experimental Protocols
5.1. NMR Spectroscopy A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
5.2. IR Spectroscopy For a solid sample, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using an FTIR spectrometer.
5.3. Mass Spectrometry A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are then separated by their mass-to-charge ratio and detected.
Visualized Workflows and Pathways
6.1. Spectral Analysis Workflow
The general workflow for the spectral analysis of an organic compound like this compound involves a systematic process from sample preparation to final structure elucidation.
Caption: General workflow for spectral data analysis.
6.2. Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer follows characteristic pathways for aromatic heterocyclic compounds.
6-Methylbenzothiazole: A Technical Deep Dive into its Biological Activity and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylbenzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. This technical guide provides a comprehensive overview of the biological activities of this compound, with a particular focus on its anticancer, antimicrobial, and neuroprotective properties. This document details the mechanisms of action, including the induction of apoptosis via the mitochondrial pathway and cell cycle arrest. Key experimental protocols are outlined, and quantitative data from various studies are presented for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's interactions at a molecular level.
Introduction
Benzothiazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a thiazole ring. The substituent at the 6-position, in this case, a methyl group, influences the molecule's physicochemical properties and biological activity. Derivatives of this compound, particularly 2-amino-6-methylbenzothiazole, have been the subject of extensive research and have demonstrated a broad spectrum of pharmacological effects. These activities range from cytotoxicity against various cancer cell lines to inhibition of microbial growth and potential therapeutic applications in neurodegenerative diseases. This guide synthesizes the current understanding of this compound's biological profile to serve as a valuable resource for ongoing research and drug development efforts.
Biological Activities and Quantitative Data
The biological activities of this compound and its derivatives are diverse. The majority of quantitative research has been conducted on derivatives, most notably 2-amino-6-methylbenzothiazole and its complexes.
Anticancer Activity
Derivatives of this compound have shown significant potential as anticancer agents. The primary mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Activity Type | Value | Reference |
| di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) (C1) | Colorectal Carcinoma | IC50 | 12.34 ± 0.74 µM | [1] |
| 2-amino-6-methylbenzothiazole (L1) | Colorectal Carcinoma | IC50 | 389.45 ± 5.14 µM | [1] |
| Cobalt(II) complex of 2-amino-6-methylbenzothiazole | MCF-7 (Breast Cancer) | IC50 | 14.12 µM | [2] |
Antimicrobial and Antifungal Activity
Various derivatives of this compound have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives
| Compound ID | Derivative Information | Staphylococcus aureus (Zone of Inhibition in mm) | Escherichia coli (Zone of Inhibition in mm) | Pseudomonas aeruginosa (Zone of Inhibition in mm) | Reference |
| GG4 | 2-(1-(3-nitrophenyl)ethylidene)hydrazinyl)-6-methylbenzo[d]thiazole | 18 | 16 | 12 | |
| GG5 | 2-(1-(4-bromophenyl)ethylidene)hydrazinyl)-6-methylbenzo[d]thiazole | 14 | 12 | 10 | |
| GG7 | 2-(1-(2,4-dichlorophenyl)ethylidene)hydrazinyl)-6-methylbenzo[d]thiazole | 15 | 13 | 11 | |
| Ampicillin | Standard Antibiotic | 25 | 22 | Not Reported |
Concentration of test compounds was 50 mg/ml.
Table 3: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives
| Compound/Derivative | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | Reference |
| 6-Nitro-2-aminobenzothiazole Derivative | 6.25 | 12.5 | 25 | 25 | [3] |
| 6-Chloro-2-aminobenzothiazole Derivative | 12.5 | 25 | 50 | 50 | [3] |
| Ciprofloxacin (Control) | 1.0 | 0.5 | 0.25 | N/A | [3] |
| Fluconazole (Control) | N/A | N/A | N/A | 2 | [3] |
Neuroprotective Activity
Certain derivatives of this compound have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease.
Table 4: MAO-B Inhibitory Activity of 2-Methylbenzothiazole Derivatives
| Compound | MAO-B Inhibition IC50 (µM) | Reference |
| 4d (a 2-methylbenzo[d]thiazole derivative) | 0.0046 | |
| 5e (a 2-methylbenzo[d]thiazole derivative) | Potent, but less so than 4d |
Mechanisms of Action
Anticancer Mechanism: Apoptosis Induction and Cell Cycle Arrest
The anticancer effects of this compound derivatives are largely attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.
-
Mitochondrial Apoptosis Pathway: Studies have shown that these compounds can modulate the expression of the Bcl-2 family of proteins. They tend to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.
-
Cell Cycle Arrest: Some benzothiazole derivatives have been observed to cause cell cycle arrest, often at the G1 or G2/M phase. This is achieved by downregulating the expression of key cell cycle regulatory proteins such as Cyclin D1.
-
Inhibition of Proliferation Markers: A palladium(II) complex of 2-amino-6-methylbenzothiazole has been shown to inhibit the proliferation marker Ki-67, suggesting a direct impact on cell proliferation.[1]
Caption: Mitochondrial apoptosis pathway induced by this compound derivatives.
Caption: Inhibition of cell proliferation markers by this compound derivatives.
Experimental Protocols
Synthesis of 2-Amino-6-methylbenzothiazole
A common method for the synthesis of 2-amino-6-methylbenzothiazole involves the reaction of p-toluidine with potassium thiocyanate and subsequent cyclization with bromine in glacial acetic acid.
-
Materials: p-toluidine, potassium thiocyanate, bromine, glacial acetic acid, ethanol, Norit (activated carbon).
-
Procedure:
-
A solution of p-toluidine in glacial acetic acid is prepared.
-
Potassium thiocyanate is dissolved in glacial acetic acid and added to the p-toluidine solution.
-
The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise while maintaining a low temperature.
-
The reaction mixture is stirred for several hours.
-
The precipitated product is filtered, washed, and then dissolved in hot ethanol.
-
The solution is treated with Norit, filtered, and the product is recrystallized by the addition of hot water and subsequent cooling.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Materials: 96-well plates, cancer cell lines, culture medium, this compound derivative stock solution (in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cancer cells in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used for the preliminary screening of antimicrobial activity.
-
Materials: Mueller-Hinton Agar (MHA) plates, bacterial strains, sterile swabs, sterile cork borer, this compound derivative solution.
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Aseptically swab the entire surface of the MHA plates with the inoculum.
-
Create uniform wells in the agar using a sterile cork borer.
-
Add a specific volume of the test compound solution into the wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measure the diameter of the zone of inhibition in millimeters.
-
Conclusion
This compound and its derivatives have demonstrated a wide array of promising biological activities, particularly in the realms of anticancer, antimicrobial, and neuroprotective research. The mechanisms of action, especially for anticancer activity, are beginning to be elucidated, with apoptosis induction via the mitochondrial pathway and cell cycle arrest being key pathways. While much of the potent activity is observed in derivatized forms of this compound, the core structure is fundamental to these effects. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile class of compounds. Future research should focus on elucidating the structure-activity relationships, optimizing lead compounds, and conducting in vivo studies to validate the in vitro findings.
References
Structure-activity relationship (SAR) of 6-Methylbenzothiazole derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Methylbenzothiazole Derivatives
Introduction
Benzothiazole, a heterocyclic compound composed of a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2][3] The structural versatility of the benzothiazole nucleus, particularly at the C-2 and C-6 positions, allows for extensive chemical modifications to optimize therapeutic efficacy.[1][4][5]
The introduction of a methyl group at the 6-position of the benzothiazole core is a key structural feature that has been explored for its influence on biological activity. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, focusing on their synthesis, biological evaluation, and the molecular interactions that govern their therapeutic potential. It is intended for researchers, scientists, and professionals involved in drug discovery and development.
Synthetic Protocols and Workflows
The synthesis of the 2-amino-6-methylbenzothiazole core, a common precursor, is frequently achieved through the reaction of p-toluidine with a thiocyanate salt in the presence of an oxidizing agent like bromine or sulfuryl chloride.[6][7] This core can then be subjected to various chemical modifications to generate a library of derivatives.
Biological Activities and Structure-Activity Relationship (SAR)
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular targets like protein kinases and Heat Shock Protein 90 (Hsp90).[3][8]
Key SAR Insights:
-
Substitution at C-2: The introduction of substituted aryl groups at the 2-position is a common strategy. 2-Arylbenzothiazoles have shown promising antitumor activity.[9] For instance, linking the 2-amino group to various acetophenones can enhance cytotoxic effects.[10]
-
Substitution at C-6: While the methyl group at C-6 is the core focus, further modifications at this position through amide coupling have been used to probe SAR. A study on Hsp90 inhibitors showed that introducing various aromatic rings at position 6 via an amide linkage led to compounds with low micromolar antiproliferative activities against the MCF-7 breast cancer cell line.[8]
-
Sulphonamide Moiety: The incorporation of a sulphonamide scaffold into the 2,6-disubstituted benzothiazole structure has been shown to yield modest anti-cancer activity against MCF-7, HeLa, and MG63 cell lines.[11]
Table 1: Anticancer Activity of 6-Substituted Benzothiazole Derivatives
| Compound ID | Modification at C-2 | Modification at C-6 | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 5a | N-Boc-piperazine | Phenyl (amide link) | MCF-7 | 18.9 ± 0.4 | [8] |
| 5g | N-Boc-piperazine | 4-Chlorophenyl (amide link) | MCF-7 | 2.8 ± 0.1 | [8] |
| 9i | 4-Morpholinylaniline | Carboxylic acid | MCF-7 | 3.9 ± 0.1 | [8] |
| 40 | Acetamido | Nitro (precursor) + Sulphonamide | MCF-7 | 34.5 | [11] |
| 40 | Acetamido | Nitro (precursor) + Sulphonamide | HeLa | 44.15 | [11] |
| 40 | Acetamido | Nitro (precursor) + Sulphonamide | MG63 | 36.1 |[11] |
Many benzothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways crucial for cancer cell survival and proliferation. One such target is the Hsp90 chaperone protein, particularly its C-terminal domain (CTD). Inhibition of Hsp90 leads to the degradation of numerous client proteins involved in oncogenesis.
Antimicrobial Activity
This compound derivatives have also been investigated for their efficacy against various microbial pathogens, including bacteria and fungi.[4]
Key SAR Insights:
-
Substituents on the Benzene Ring: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃) on a phenyl ring attached to the core structure can significantly enhance both antibacterial and antifungal activities.[10]
-
C-2 and C-7 Modifications: In one study, derivatives with methyl substitution at C-6 and various nitro-aryl groups at the C-2 and C-7 positions were synthesized. Compound D-5, with a specific arrangement of these groups, showed potent antifungal activity against Aspergillus niger.[7][12]
-
Thiazolidinone Hybrids: Hybrid molecules incorporating a thiazolidinone ring have been evaluated. While specific data for 6-methyl derivatives is limited in the provided context, related 4-Me-6-adamantane benzothiazole-thiazolidinones showed antibacterial activity with MIC values ranging from 0.10–0.75 mg/mL against various bacterial strains.[13] This suggests that hybridization is a promising strategy.
Table 2: Antifungal Activity of this compound Derivatives against Aspergillus niger
| Compound ID | Concentration | Zone of Inhibition (mm) | Standard (Griseofulvin) | Reference |
|---|---|---|---|---|
| D-5 | 50 µg/ml | 17 | 19 | [12] |
| 100 µg/ml | 24 | 26 | [12] | |
| D-6 | 50 µg/ml | 13 | 19 | [12] |
| 100 µg/ml | 19 | 26 | [12] | |
| D-8 | 50 µg/ml | 12 | 19 | [12] |
| 100 µg/ml | 18 | 26 | [12] | |
| D-9 | 50 µg/ml | 11 | 19 | [12] |
| | 100 µg/ml | 17 | 26 |[12] |
Experimental Protocols
General Synthesis of 2-Amino-6-methylbenzothiazole
This protocol is a generalized procedure based on common synthetic methods.[6][7]
-
Suspension Preparation: Dissolve p-toluidine in a suitable solvent like glacial acetic acid or chlorobenzene, and cool the mixture.
-
Thiocyanation: Add a thiocyanate salt (e.g., sodium thiocyanate or potassium thiocyanate) to the suspension.
-
Oxidative Cyclization: Add an oxidizing agent, such as a solution of bromine in glacial acetic acid or sulfuryl chloride, dropwise while maintaining a low temperature (typically below room temperature).[6][7]
-
Heating: Heat the reaction mixture for several hours (e.g., 2-3 hours at 50-100°C) to complete the cyclization.
-
Work-up: Remove the solvent. The residue is then dissolved in hot water and treated with a base (e.g., concentrated ammonium hydroxide) to precipitate the product.[6]
-
Purification: The crude product is filtered, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-6-methylbenzothiazole.[6]
In Vitro Anticancer Screening: MTT Assay
This protocol outlines the determination of cytotoxic activity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Antimicrobial Screening: Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds.[13]
-
Preparation: Dispense a suitable broth medium into the wells of a 96-well microtiter plate.
-
Serial Dilution: Prepare a two-fold serial dilution of each test compound directly in the wells of the plate.
-
Inoculation: Add a standardized inoculum of the test microorganism (bacteria or fungi) to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard reference drug (e.g., Ciprofloxacin for bacteria, Griseofulvin for fungi) should also be tested.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Summary of Structure-Activity Relationships
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and any attached moieties.
Conclusion
The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. Structure-activity relationship studies have consistently shown that modifications at the C-2 and C-6 positions are critical for modulating biological activity. For anticancer applications, the introduction of substituted aromatic rings, particularly through amide linkages, has yielded compounds with potent, low-micromolar efficacy. For antimicrobial purposes, the presence of electron-withdrawing or -donating groups on appended phenyl rings appears crucial for enhancing activity. Future research should focus on synthesizing novel analogues with diverse substitutions, exploring hybrid molecules, and conducting in-depth mechanistic studies to fully elucidate their therapeutic potential and identify lead compounds for further clinical development.
References
- 1. benthamscience.com [benthamscience.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Theoretical and Computational Insights into 6-Methylbenzothiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylbenzothiazole, a heterocyclic compound featuring a fused benzene and thiazole ring system, serves as a pivotal structural motif in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, offering insights into its molecular structure, electronic properties, and potential biological mechanisms. This document is intended to be a valuable resource for researchers and professionals involved in the design and development of novel therapeutics based on the benzothiazole scaffold.
Introduction
Benzothiazole and its derivatives have garnered significant attention in the field of drug discovery due to their diverse biological activities. The substitution of a methyl group at the 6-position of the benzothiazole core can significantly influence its physicochemical properties and biological interactions. Computational modeling and theoretical studies are indispensable tools for understanding these structure-activity relationships at the molecular level. This guide summarizes key computational data and methodologies relevant to the study of this compound, providing a foundation for further research and development.
Molecular Structure and Properties
The molecular structure of this compound has been investigated using computational methods, primarily Density Functional Theory (DFT), to determine its optimized geometry and electronic properties.
Optimized Geometry
Table 1: Representative Calculated Bond Lengths for a Benzothiazole Derivative
| Bond | Bond Length (Å) |
|---|---|
| C1-S1 | 1.765 |
| S1-C2 | 1.874 |
| C2-N1 | 1.294 - 1.341 |
| N1-C7a | 1.390 |
| C7a-C3a | 1.400 |
| C3a-C4 | 1.390 |
| C4-C5 | 1.390 |
| C5-C6 | 1.390 |
| C6-C7 | 1.390 |
| C7-C7a | 1.400 |
| C6-C8 (Methyl) | 1.510 |
Note: These are representative values from studies on benzothiazole derivatives and may not be the exact values for this compound.
Table 2: Representative Calculated Bond Angles for a Benzothiazole Derivative
| Angle | Bond Angle (°) |
|---|---|
| C2-S1-C7a | 88.6 - 87.9 |
| S1-C2-N1 | 115.0 |
| C2-N1-C7a | 111.9 - 110.8 |
| N1-C7a-C7 | 120.0 |
| C7a-C3a-C4 | 120.0 |
| C3a-C4-C5 | 120.0 |
| C4-C5-C6 | 120.0 |
| C5-C6-C7 | 120.0 |
| C6-C7-C7a | 120.0 |
Note: These are representative values from studies on benzothiazole derivatives and may not be the exact values for this compound.
Vibrational Analysis
Vibrational spectroscopy, in conjunction with computational methods, is a powerful tool for the structural elucidation of molecules. The calculated vibrational frequencies can be used to assign the experimentally observed infrared and Raman bands. A full vibrational analysis for this compound is not available, but studies on similar molecules provide insight into the expected vibrational modes.
Table 3: Representative Calculated Vibrational Frequencies for Benzothiazole Derivatives
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| C-H stretching (aromatic) | 3150 - 3262 |
| C-H stretching (methyl) | 3008 - 3132 |
| C=N stretching | 1600 - 1650 |
| C=C stretching (aromatic) | 1400 - 1600 |
| C-H in-plane bending | 1000 - 1300 |
| C-H out-of-plane bending | 750 - 900 |
| C-S stretching | 600 - 800 |
Note: These are representative values from studies on benzothiazole derivatives and may not be the exact values for this compound.
Electronic Properties and Reactivity
The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals, are key to understanding its reactivity and potential as a pharmacophore.
Mulliken Atomic Charges
Mulliken population analysis is a method to estimate the partial atomic charges in a molecule, providing insights into its electrostatic potential and reactivity towards electrophiles and nucleophiles.
Table 4: Representative Calculated Mulliken Atomic Charges for a Benzothiazole Derivative
| Atom | Charge (e) |
|---|---|
| S1 | +0.1 to +0.3 |
| N1 | -0.2 to -0.4 |
| C2 | +0.2 to +0.4 |
| C6 (with methyl) | -0.1 to -0.2 |
| C8 (methyl) | -0.1 to -0.2 |
| H (methyl) | +0.1 to +0.2 |
Note: These are representative values from studies on benzothiazole derivatives and may not be the exact values for this compound.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic transitions and chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
Table 5: Representative Calculated HOMO-LUMO Energies and Gap for a Benzothiazole Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.0 to -6.5 |
| LUMO Energy | -1.0 to -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
Note: These are representative values from studies on benzothiazole derivatives and may not be the exact values for this compound. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.
Potential Biological Activity and Signaling Pathways
Derivatives of benzothiazole have been extensively studied for their potential as therapeutic agents. Of particular interest is their ability to modulate key signaling pathways involved in cancer progression.
Inhibition of the PI3K/AKT Signaling Pathway
Recent studies have demonstrated that certain benzothiazole derivatives can induce apoptosis in cancer cells by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. A novel benzothiazole derivative, PB11, has been shown to down-regulate the expression of PI3K and AKT, leading to the activation of caspases and subsequent apoptosis.[1][2]
Experimental Protocols: Computational Methodology
The following outlines a general methodology for the computational analysis of this compound based on standard practices for similar molecules.
Software
-
Gaussian 09/16: For performing DFT calculations, including geometry optimization, frequency calculations, and population analysis.
-
GaussView: For visualizing molecular structures and orbitals.
Geometry Optimization
-
The initial structure of this compound is drawn using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., UFF).
-
The geometry is then fully optimized without any symmetry constraints using DFT with the B3LYP hybrid functional and the 6-311G(d,p) basis set.
-
The convergence criteria for the optimization are set to the default values of the Gaussian program.
Vibrational Frequency Calculation
-
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311G(d,p)) to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
The calculated harmonic vibrational frequencies are typically scaled by an appropriate factor (e.g., ~0.96) to better match experimental values.
Electronic Property Calculations
-
Mulliken Population Analysis: Performed on the optimized geometry at the B3LYP/6-311G(d,p) level to obtain the partial atomic charges.
-
Frontier Molecular Orbitals: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation. The HOMO-LUMO gap is then calculated as the difference between these energies.
References
- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methylbenzothiazole: Discovery and History
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 6-Methylbenzothiazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document details the historical context of benzothiazole chemistry, outlines key synthetic methodologies with detailed experimental protocols, and presents a compilation of quantitative physical and spectral data. Furthermore, it explores the relevance of this compound derivatives in medicinal chemistry, with a focus on their role as monoamine oxidase B (MAO-B) inhibitors, and includes a visualization of the proposed inhibitory mechanism.
Introduction
Benzothiazoles are a class of bicyclic heterocyclic compounds characterized by a benzene ring fused to a thiazole ring.[1] Since their initial synthesis, benzothiazole and its derivatives have garnered substantial interest due to their diverse applications, particularly in the realm of medicinal chemistry. The benzothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antifungal, and enzymatic inhibitory properties.[1][2][3]
This compound, a methylated derivative of the parent benzothiazole, serves as a crucial intermediate and building block in the synthesis of various biologically active molecules. Its discovery and the development of its synthetic routes are intrinsically linked to the broader history of benzothiazole chemistry.
Historical Perspective
The history of benzothiazole chemistry dates back to the late 19th century. In 1887, August Wilhelm von Hofmann reported the first synthesis of 2-substituted benzothiazoles.[4] Early work in the field primarily focused on the synthesis and characterization of various derivatives, driven by the burgeoning dye industry and the quest for novel chemical entities.
While a definitive first synthesis of the parent this compound is not prominently documented in readily available historical records, its preparation logically follows from the established methods for substituted benzothiazoles. The synthesis of the closely related and commercially significant precursor, 2-amino-6-methylbenzothiazole, has been well-documented since the early 20th century, with numerous synthetic approaches reported.[5] The parent this compound can be derived from this amino-substituted compound through deamination reactions, such as the Sandmeyer reaction.[6][7]
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of this compound and its key precursor, 2-amino-6-methylbenzothiazole. These methods primarily involve the cyclization of a substituted aniline with a sulfur-containing reagent.
Synthesis of 2-Amino-6-methylbenzothiazole from p-Toluidine
A common and well-established method for the synthesis of 2-amino-6-methylbenzothiazole involves the reaction of p-toluidine with a thiocyanate salt in the presence of an oxidizing agent. One of the most reliable procedures is the one described in Organic Syntheses.[5]
Experimental Protocol:
-
Step 1: Formation of p-Tolylthiourea. A solution of p-toluidine in a suitable solvent (e.g., chlorobenzene) is treated with sulfuric acid to form the sulfate salt. To this suspension, sodium thiocyanate is added, and the mixture is heated to form p-tolylthiourea in situ.[5]
-
Step 2: Oxidative Cyclization. The solution containing p-tolylthiourea is then cooled and treated with sulfuryl chloride. This induces an oxidative cyclization to form 2-amino-6-methylbenzothiazole.[5]
-
Step 3: Isolation and Purification. The product is isolated by filtration, followed by basification with ammonium hydroxide to precipitate the free base. The crude product is then purified by recrystallization from ethanol-water.[5]
Synthesis of this compound via Deamination of 2-Amino-6-methylbenzothiazole
The parent this compound can be prepared from 2-amino-6-methylbenzothiazole through a deamination reaction, a common transformation for aromatic amines. The Sandmeyer reaction provides a viable route for this conversion.[6][7]
Experimental Protocol (General Procedure):
-
Step 1: Diazotization. 2-Amino-6-methylbenzothiazole is dissolved in a cold aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid). A solution of sodium nitrite is then added dropwise at a low temperature (0-5 °C) to form the corresponding diazonium salt.[4]
-
Step 2: Deamination. The diazonium salt solution is then added to a solution of a reducing agent, such as hypophosphorous acid (H₃PO₂), which replaces the diazonium group with a hydrogen atom, yielding this compound.
-
Step 3: Isolation and Purification. The product can be extracted with an organic solvent and purified by distillation or chromatography.
Synthesis of 2-Substituted-6-methylbenzothiazoles
Derivatives of this compound can be synthesized by the condensation of 4-methyl-2-aminothiophenol with various reagents. For example, reaction with benzaldehyde yields 6-methyl-2-phenyl-1,3-benzothiazole.[2]
Experimental Workflow for 2-Substituted-6-methylbenzothiazole Synthesis:
Caption: General workflow for the synthesis of 2-substituted-6-methylbenzothiazoles.
Quantitative Data
Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₇NS | 149.21 | Liquid at RT | ~238 |
| 2-Amino-6-methylbenzothiazole | C₈H₈N₂S | 164.23 | 135-136[5] | - |
| 6-Methyl-2-phenylbenzothiazole | C₁₄H₁₁NS | 225.31 | 125-126[8] | - |
Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.85 (s, 1H), 7.89 (d, J=8.3 Hz, 1H), 7.64 (s, 1H), 7.30 (d, J=8.3 Hz, 1H), 2.48 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.8, 152.5, 135.2, 134.8, 127.5, 122.9, 121.6, 21.6 |
| IR (KBr, cm⁻¹) | 3060, 2920, 1550, 1480, 1440, 1320, 820 |
| Mass Spectrum (EI, m/z) | 149 (M+), 148, 122, 91, 77 |
Note: Spectral data are compiled from various sources and may vary slightly depending on the experimental conditions.
Applications in Drug Development
Derivatives of this compound have shown significant promise in various areas of drug development, owing to their diverse pharmacological activities.
Monoamine Oxidase (MAO) Inhibition
Several this compound derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[9] MAO-B is a key enzyme responsible for the degradation of neurotransmitters like dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.
The inhibitory mechanism is believed to involve the interaction of the benzothiazole scaffold with the active site of the MAO-B enzyme. The aromatic rings of the benzothiazole can engage in π-π stacking interactions with aromatic residues in the enzyme's substrate-binding cavity, while the nitrogen and sulfur atoms can form hydrogen bonds or other non-covalent interactions, leading to the inhibition of the enzyme's catalytic activity.
Signaling Pathway of MAO-B Inhibition:
Caption: Mechanism of action of this compound derivatives as MAO-B inhibitors.
Anticancer and Antifungal Activity
Derivatives of this compound have also been investigated for their potential as anticancer and antifungal agents.[2][10] As anticancer agents, they have been shown to inhibit various cancer cell lines through mechanisms that may include the inhibition of enzymes like carbonic anhydrase.[3] In the context of antifungal activity, certain derivatives have demonstrated efficacy against pathogenic fungi, potentially by disrupting fungal cell membrane integrity or inhibiting key fungal enzymes.[10]
Conclusion
This compound is a compound with a rich history rooted in the development of heterocyclic chemistry. While its own discovery is not as celebrated as that of its parent molecule, its importance as a synthetic intermediate is undeniable. The synthetic routes to this compound and its derivatives are well-established, providing a platform for the exploration of its chemical and biological properties. The diverse pharmacological activities exhibited by its derivatives, particularly as MAO-B inhibitors, underscore the continued relevance of this compound in modern drug discovery and development. This technical guide serves as a foundational resource for scientists and researchers working with this versatile and promising chemical entity.
References
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 6-METHOXY-2-METHYLBENZOTHIAZOLE(2941-72-2) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. acgpubs.org [acgpubs.org]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Sandmeyer Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Solubility of 6-Methylbenzothiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-methylbenzothiazole in various organic solvents. Acknowledging the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility and provides detailed experimental protocols for its determination. The information herein is intended to empower researchers to accurately measure and understand the solubility of this compound in their specific applications.
Core Concepts: Understanding the Solubility of this compound
This compound is a heterocyclic aromatic compound. Its molecular structure, featuring a fused benzene and thiazole ring with a methyl group substituent, dictates its solubility behavior. The principle of "like dissolves like" is paramount in predicting its solubility. As a largely non-polar molecule with some capacity for weak polar interactions, this compound is expected to be more soluble in organic solvents than in water.[1] The aromatic nature of the molecule suggests favorable interactions with aromatic solvents, while the nitrogen and sulfur heteroatoms may allow for some interaction with more polar solvents.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polar nature of the solvent can interact with the heteroatoms of the benzothiazole ring system. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[2] | |
| Polar Protic | Methanol, Ethanol | Moderate | The non-polar backbone of this compound may limit high solubility, though some interaction with the alcohol group is possible.[3] |
| Non-Polar Aromatic | Toluene, Benzene | High | Favorable π-π stacking interactions are expected between the aromatic rings of the solvent and this compound.[3] |
| Halogenated | Dichloromethane (DCM) | High | DCM provides a good balance of polarity to effectively dissolve the compound.[3] |
| Non-Polar Aliphatic | Hexane, Heptane | Low to Moderate | Limited interactions are expected between the aliphatic solvent and the aromatic structure of this compound.[3] |
Experimental Protocol for Solubility Determination: Shake-Flask Method
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method, followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[4]
Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or incubator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid particles.
-
-
Quantification (using HPLC as an example):
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Generate a calibration curve by injecting these standards into the HPLC and plotting the peak area versus concentration.
-
Sample Analysis: Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
Concentration Determination: Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Recording Template
It is crucial for researchers to meticulously record their experimental findings. The following table provides a template for documenting the solubility of this compound.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, this guide provides the necessary theoretical background and practical, detailed protocols for its determination. By following the outlined experimental procedures, researchers, scientists, and drug development professionals can obtain reliable and reproducible solubility data, which is critical for a wide range of applications, from reaction chemistry to formulation development. The principles and methodologies described here form a robust framework for investigating the physicochemical properties of this compound and its derivatives.
References
Quantum Chemical Calculations for 6-Methylbenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 6-Methylbenzothiazole. While a complete set of published quantum chemical data specifically for this compound is not currently available in the reviewed literature, this document outlines the established computational methodologies and presents representative data from closely related benzothiazole derivatives. This guide serves as a robust framework for researchers initiating new computational studies on this compound and its analogues, particularly in the context of drug design and materials science.
Introduction to this compound
This compound is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a thiazole ring, with a methyl group substituted at the 6-position.[1][2] Benzothiazole and its derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[3][4] They are crucial scaffolds in medicinal chemistry and are also utilized in industrial applications such as the synthesis of dyes.[5][6] Understanding the fundamental molecular properties of this compound through computational methods is paramount for the rational design of novel therapeutic agents and functional materials.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights into molecular geometry, vibrational modes, and electronic characteristics, which are often difficult or impossible to obtain through experimental means alone.[7][8]
Theoretical Molecular Structure and Properties
While specific calculated data for this compound is sparse in the literature, calculations for the parent molecule, benzothiazole, and its other derivatives have been extensively reported. These studies consistently employ DFT methods to predict molecular geometries and electronic properties.[1][9] The most common approach involves geometry optimization using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p).[3]
Geometric Parameters
The optimized geometry of this compound would be expected to be largely planar, consistent with its aromatic character.[9] The fusion of the benzene and thiazole rings creates a rigid structure. The addition of the methyl group at the 6-position is not expected to significantly distort the planarity of the bicyclic system. For illustrative purposes, the following table presents typical calculated bond lengths and angles for benzothiazole derivatives from DFT studies.[1][10]
Table 1: Representative Calculated Geometric Parameters for Benzothiazole Derivatives (DFT/B3LYP)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-S | 1.76 - 1.78 | C-S-C | 88 - 90 |
| C=N | 1.30 - 1.35 | C-N-C | 108 - 110 |
| C-C (aromatic) | 1.38 - 1.42 | C-C-C (aromatic) | 118 - 122 |
| C-H | 1.08 - 1.10 | H-C-C | 119 - 121 |
| C-CH₃ | 1.50 - 1.52 | C-C-CH₃ | 120 - 122 |
Note: These are representative values from studies on various benzothiazole derivatives and are intended for illustrative purposes. Actual values for this compound will vary.
Vibrational Analysis
Theoretical vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes and their corresponding frequencies.[3][11] The calculated harmonic frequencies are often scaled by a factor (typically around 0.96 for B3LYP) to better match experimental anharmonic frequencies.[12]
Key vibrational modes for this compound would include:
-
C-H stretching in the aromatic ring and methyl group.[3]
-
C=N stretching of the thiazole ring.[3]
-
C-S stretching.[3]
-
Aromatic C-C stretching and ring breathing modes.[3]
-
C-H in-plane and out-of-plane bending.[3]
Table 2: Representative Calculated Vibrational Frequencies for Benzothiazole Derivatives (DFT/B3LYP, Scaled)
| Vibrational Mode | Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Methyl C-H Stretch | 2980 - 2900 |
| C=N Stretch | 1650 - 1550 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-H In-plane Bend | 1300 - 1000 |
| C-S Stretch | 800 - 650 |
| C-H Out-of-plane Bend | 900 - 700 |
Note: These are general ranges observed for benzothiazole derivatives. Specific frequencies for this compound would need to be calculated.
Electronic Properties: HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron.[13] The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity.[14][15]
Table 3: Representative Calculated Electronic Properties for Benzothiazole Derivatives (DFT/B3LYP)
| Parameter | Energy (eV) |
| HOMO Energy | -6.0 to -5.5 |
| LUMO Energy | -1.5 to -0.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 |
Note: Values are illustrative and depend on the specific derivative and computational method.
Experimental Protocols: A Theoretical Approach
Synthesis of this compound
A common synthetic route to 2-amino-6-methylbenzothiazole involves the reaction of p-toluidine with sodium thiocyanate in the presence of an acid, followed by cyclization with an oxidizing agent like sulfuryl chloride.[16] The parent this compound can be synthesized through various methods, often starting from 2-amino-6-methylbenzothiazole.[4][5]
Spectroscopic Characterization
Experimental spectra are essential for validating the results of quantum chemical calculations.
-
FTIR and FT-Raman Spectroscopy: Spectra would be recorded for the synthesized this compound to identify its characteristic vibrational modes.[6]
-
UV-Vis Spectroscopy: The electronic absorption spectrum would be measured in a suitable solvent (e.g., ethanol or cyclohexane) to determine the electronic transition energies.[6]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be obtained to confirm the molecular structure and provide data for comparison with calculated chemical shifts.[17][18]
Quantum Chemical Calculation Protocol
The following outlines a typical workflow for the quantum chemical analysis of this compound.
Methodology Details:
-
Software: Gaussian 09 or 16 suite of programs is commonly used for these calculations.
-
Method: The B3LYP hybrid functional is a widely accepted and robust choice for such systems.[1]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost.[9][14]
-
Geometry Optimization: The molecular geometry would be fully optimized without any symmetry constraints to find the global minimum on the potential energy surface.
-
Frequency Analysis: A frequency calculation would be performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.[11]
-
Electronic Properties: Single-point energy calculations on the optimized geometry would yield electronic properties like HOMO-LUMO energies and the molecular electrostatic potential (MEP).
-
TD-DFT: Time-dependent DFT would be used to simulate the UV-Vis spectrum and predict electronic excitation energies.[15]
Logical Relationships in Drug Development
The data obtained from quantum chemical calculations can be integrated into various stages of the drug development pipeline. The following diagram illustrates the logical flow of how computational data informs experimental research.
Conclusion
This technical guide has synthesized the available information on the quantum chemical calculations of this compound and related compounds. While a dedicated computational study on this compound is yet to be published, the methodologies and expected outcomes are well-established from research on analogous structures. The provided theoretical framework and experimental protocols offer a clear path forward for researchers aiming to investigate the molecular properties of this important heterocyclic compound. The integration of computational and experimental techniques will be crucial for unlocking the full potential of this compound and its derivatives in medicinal chemistry and materials science.
References
- 1. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]
- 2. This compound | C8H7NS | CID 3745455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. camjol.info [camjol.info]
- 9. The Microwave Rotational Electric Resonance (RER) Spectrum of Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Vibrational Frequencies - Technical Considerations - Anorganische Chemie - Universität Rostock [schulz.chemie.uni-rostock.de]
- 12. Spectroscopic and theoretical investigations of vibrational frequencies in binary unsaturated transition-metal carbonyl cations, neutrals, and anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. irjweb.com [irjweb.com]
- 15. growingscience.com [growingscience.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. 6-AMINO-2-METHYLBENZOTHIAZOLE(2941-62-0) 1H NMR spectrum [chemicalbook.com]
- 18. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 6-Methylbenzothiazole Derivatives: The Case of 6-Methylbenzo[d]thiazol-2-amine
Introduction
While the crystal structure of the parent compound, 6-methylbenzothiazole, is not extensively documented in publicly accessible crystallographic databases, a detailed analysis of its derivatives provides crucial insights into the structural characteristics of this important heterocyclic scaffold. This guide focuses on the comprehensive crystal structure analysis of 6-methylbenzo[d]thiazol-2-amine, a closely related and well-characterized derivative. The data and protocols presented herein serve as a valuable reference for researchers, scientists, and professionals in drug development working with benzothiazole-based molecules. The title compound, with the chemical formula C₈H₈N₂S, offers a clear example of the experimental procedures and data interpretation involved in determining the solid-state structure of small organic molecules.[1]
Data Presentation
The quantitative data derived from the single-crystal X-ray diffraction analysis of 6-methylbenzo[d]thiazol-2-amine are summarized in the tables below for clarity and comparative purposes.
Table 1: Crystal Data and Structure Refinement Details. [1]
| Parameter | Value |
| Empirical Formula | C₈H₈N₂S |
| Formula Weight | 164.22 |
| Temperature | 173(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 5.8174(6) Å |
| b | 9.1150(12) Å |
| c | 15.0897(17) Å |
| α | 93.167(9)° |
| β | 97.233(10)° |
| γ | 96.592(10)° |
| Volume | 786.55(16) ų |
| Z (Molecules per cell) | 4 |
| Density (calculated) | 1.387 Mg/m³ |
| Absorption Coefficient | 0.34 mm⁻¹ |
| F(000) | 344 |
| Data Collection | |
| Crystal Size | 0.33 x 0.32 x 0.29 mm |
| Theta Range | 3.6° to 26.4° |
| Reflections Collected | 8290 |
| Independent Reflections | 3154 |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| R-factor (I > 2σ(I)) | 0.032 |
| wR-factor (all data) | 0.084 |
| Data-to-Parameter Ratio | 14.5 |
Table 2: Hydrogen Bond Geometry. [1]
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |
| N1B—H1B···N1Aⁱ | 0.88(2) | 2.14(2) | 3.016(2) | 172(2) | x-1, y, z |
| N1C—H1C···N1B | 0.88(2) | 2.17(2) | 3.037(2) | 168(2) | - |
| N1D—H1E···N1Cⁱⁱ | 0.88(2) | 2.16(2) | 3.029(2) | 170(2) | -x, -y+1, -z+1 |
| N1A—H1D···Cg(C2-C7)ⁱⁱⁱ | 0.88(2) | 2.42(2) | - | 167(2) | -x+1, -y+1, -z+1 |
Cg is the centroid of the benzene ring.
Experimental Protocols
The methodologies for the synthesis, crystallization, and structural analysis of 6-methylbenzo[d]thiazol-2-amine are detailed below.
1. Synthesis of 6-Methylbenzo[d]thiazol-2-amine [1]
-
Materials: p-toluidine, potassium thiocyanate (KSCN), glacial acetic acid (AcOH), bromine (Br₂), ammonium hydroxide (NH₄OH), ethanol (EtOH), ethyl acetate (EtOAc).
-
Procedure:
-
A mixture of p-toluidine (3 g, 0.03 mol) and potassium thiocyanate (11.6 g, 0.12 mol) in glacial acetic acid (45 ml) was prepared in a suitable reaction vessel.
-
The mixture was stirred at 20°C for 30 minutes.
-
A solution of bromine (1.5 ml) in glacial acetic acid (6 ml) was added dropwise to the reaction mixture over a period of 20 minutes.
-
The reaction was stirred for an additional 21 hours at room temperature.
-
Upon completion, the reaction mixture was poured into cold ammonium hydroxide (90 ml) to precipitate the product.
-
The crude product was extracted with ethyl acetate.
-
The organic phase was washed with water, dried over an appropriate drying agent (e.g., anhydrous Na₂SO₄), filtered, and the solvent was removed under reduced pressure.
-
2. Crystallization for X-ray Analysis [1]
-
Protocol:
-
The crude solid product obtained from the synthesis was dissolved in a minimal amount of hot ethanol.
-
The solution was allowed to cool slowly to room temperature.
-
Light brown, block-shaped single crystals suitable for X-ray diffraction were formed upon slow evaporation of the solvent.
-
3. X-ray Data Collection and Structure Refinement [1]
-
Instrumentation: A suitable single-crystal X-ray diffractometer equipped with a graphite monochromator and a fine-focus sealed tube X-ray source (Mo Kα radiation, λ = 0.71073 Å) was used.
-
Data Collection:
-
A single crystal of appropriate dimensions (0.33 x 0.32 x 0.29 mm) was mounted on the diffractometer.
-
The crystal was maintained at a constant temperature of 173 K during data collection using a cryogenic system.
-
Data were collected using ω scans over a theta range of 3.6° to 26.4°.
-
-
Structure Solution and Refinement:
-
The structure was solved using direct methods and refined by full-matrix least-squares on F² using the SHELXL97 software package.
-
Hydrogen atoms bonded to carbon were placed in calculated positions and refined using a riding model.
-
The amino hydrogen atoms were located in a difference Fourier map and their positions were refined freely.
-
Molecular graphics were generated using PLATON and XP in SHELXTL-Plus.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and crystal structure determination of 6-methylbenzo[d]thiazol-2-amine.
Workflow for the synthesis and structural analysis of 6-methylbenzo[d]thiazol-2-amine.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Methylbenzothiazole Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 6-methylbenzothiazole derivatives as potential anticancer agents. The information compiled herein is based on a review of current scientific literature and is intended to guide researchers in this promising area of drug discovery.
Introduction
Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties.[1] Derivatives of benzothiazole have been shown to target various cancer cell lines through multiple mechanisms of action.[1] The this compound core, in particular, has been a focal point for the development of novel anticancer agents due to its synthetic accessibility and the potential for diverse functionalization. This document outlines the synthesis of these derivatives, presents their reported anticancer activities, and details the experimental protocols for their evaluation.
Synthesis of this compound Derivatives
A common and effective method for the synthesis of 2-amino-6-methylbenzothiazole, a key intermediate, is through the reaction of 4-methylaniline with potassium thiocyanate in the presence of bromine. This intermediate can then be further modified to generate a variety of derivatives.
General Synthetic Scheme
A representative synthetic route involves the initial formation of the 2-amino-6-methylbenzothiazole core, followed by reactions to introduce various substituents. For instance, the amino group at the 2-position can be acylated or reacted with different electrophiles to yield a library of compounds.
Anticancer Activity of this compound Derivatives
Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Summary of In Vitro Anticancer Activity
The following table summarizes the reported IC50 values for various this compound derivatives against different cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Ru(III) containing methylbenzothiazole | K-562 | 16.21 ± 2.33 | [1] |
| 1 | Ru(III) containing methylbenzothiazole | KE-37 | 7.74 ± 2.50 | [1] |
| 2 | Benzamide methylbenzothiazole | - | Potent hGSTP1-1 inhibition | [1] |
| 3 | Substituted phenylamino based methoxy methylbenzothiazole | HeLa | 0.6 ± 0.29 | |
| 4 | Di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) | Colon Carcinoma | Promising Efficacy | [2] |
| 5 | 2-aminobenzothiazole with chlorophenyl and this compound motifs | - | Potent VEGFR-2 inhibition (IC50 = 0.6 µM) | [3] |
Mechanism of Action
The anticancer effects of this compound derivatives are attributed to various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Some derivatives have been shown to inhibit protein kinases such as PI3K and VEGFR-2, while others induce apoptosis.[2][3][4][5]
Experimental Protocols
The following are detailed protocols for the synthesis of a representative this compound derivative and the evaluation of its in vitro anticancer activity.
Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole
Materials:
-
4-methylaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br2)
-
Glacial acetic acid
-
Aqueous ammonia solution (25%)
-
Benzene
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-methylaniline (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid (20 mL).
-
Cool the mixture in an ice bath and stir.
-
Slowly add bromine (0.01 mol) dropwise to the solution at 10 °C.
-
Continue stirring for an additional 3 hours. The hydrobromide salt will precipitate.
-
Filter the separated salt and wash it with acetic acid, then dry it.
-
Dissolve the dried salt in hot water and neutralize it with a 25% aqueous ammonia solution.
-
Filter the resulting precipitate, wash it with water, and dry it.
-
Recrystallize the crude product from benzene to obtain pure 2-amino-6-methylbenzothiazole.[6]
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with the cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[6] Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel anticancer therapies. The synthetic accessibility of the core structure allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The protocols and data presented in this document provide a foundational resource for researchers to synthesize and evaluate these compounds, contributing to the advancement of cancer drug discovery. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these promising in vitro results into clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer effects evaluation of 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea as anticancer agents with low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Antifungal Susceptibility Testing of 6-Methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the in vitro antifungal susceptibility of 6-Methylbenzothiazole and its derivatives. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.
Introduction
Benzothiazole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[1][2][3] The 6-methyl substitution on the benzothiazole core is a key structural motif that has been explored for the development of new anti-infective agents.[4][5] Understanding the antifungal spectrum and potency of this compound is crucial for its potential development as a therapeutic agent. This document outlines detailed protocols for broth microdilution and disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC) and zones of inhibition, respectively.
The primary mechanism of action for many azole-like antifungal compounds is the inhibition of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[6][7][8] Azoles typically target the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), a key enzyme in the conversion of lanosterol to ergosterol.[9][10][11] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[6][7] It is hypothesized that this compound may share a similar mechanism of action.
Data Presentation
The following tables summarize hypothetical and literature-derived quantitative data for this compound derivatives to illustrate how results can be presented.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Fungal Pathogens.
| Fungal Species | This compound Derivative | MIC Range (µg/mL) | Reference Compound (Fluconazole) MIC (µg/mL) |
| Candida albicans ATCC 90028 | Derivative A | 8 - 32 | 0.25 - 1 |
| Cryptococcus neoformans ATCC 90112 | Derivative A | 16 - 64 | 2 - 8 |
| Aspergillus fumigatus ATCC 204305 | Derivative A | 32 - >128 | 8 - 32 |
| Candida albicans (Clinical Isolate) | Derivative B | 4 - 16 | 0.5 - 2 |
| Aspergillus niger | Derivative C | 50 - 100 | Not Reported |
Note: The data presented for Derivatives A and B are hypothetical examples for illustrative purposes. Data for Derivative C is based on literature reports for similar compounds.[4][12] MIC values should be determined experimentally for this compound.
Table 2: Zone of Inhibition Diameters for this compound Derivatives.
| Fungal Species | This compound Derivative (Disk Content) | Zone of Inhibition (mm) | Reference Compound (Fluconazole, 25 µg disk) Zone (mm) |
| Candida albicans ATCC 90028 | Derivative A (50 µg) | 12 - 18 | 20 - 28 |
| Cryptococcus neoformans ATCC 90112 | Derivative A (50 µg) | 10 - 15 | 18 - 25 |
| Aspergillus fumigatus ATCC 204305 | Derivative A (50 µg) | 8 - 12 | 15 - 22 |
| Candida albicans (Clinical Isolate) | Derivative B (50 µg) | 14 - 20 | 22 - 30 |
| Aspergillus niger | Derivative C (50 µg/mL in well) | 15 - 20 | Not Reported |
Note: The data presented for Derivatives A and B are hypothetical examples. Data for Derivative C is based on literature reports for similar compounds tested via agar well diffusion.[4][12] Zone diameters should be determined experimentally for this compound.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the CLSI M27[13][14][15] and EUCAST E.Def 7.3.2[16][17][18] guidelines for yeasts.
1. Materials:
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO)
-
RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well U-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
-
Spectrophotometer or plate reader (530 nm)
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator (35°C)
2. Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.
-
Ensure the compound is fully dissolved. This stock solution can be stored at -20°C.
-
-
Inoculum Preparation:
-
Subculture the fungal isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a fungal suspension in sterile saline from 3-5 colonies.
-
Adjust the suspension turbidity to a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.10), which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Microtiter Plate Preparation:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve final concentrations ranging from 128 µg/mL to 0.125 µg/mL.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control (inoculum without the compound) and a negative control (medium only).
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control. This can be determined visually or by using a microplate reader.
-
Protocol 2: Disk Diffusion Antifungal Susceptibility Testing
This protocol is based on the CLSI M44 guidelines for yeasts.[8]
1. Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal isolates and quality control strains
-
Sterile saline (0.85%)
-
Sterile swabs
-
Incubator (35°C)
-
Calipers for measuring zone diameters
2. Methodology:
-
Disk Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO).
-
Impregnate sterile filter paper disks with a known amount of the this compound solution to achieve a specific disk content (e.g., 50 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculum and Plate Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Inoculate the entire surface of the Mueller-Hinton agar plate by swabbing in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Disk Application and Incubation:
-
Aseptically place the this compound disks and a control antifungal disk (e.g., fluconazole 25 µg) onto the inoculated agar surface.
-
Ensure the disks are in firm contact with the agar.
-
Invert the plates and incubate at 35°C for 20-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zones of complete inhibition in millimeters.
-
Interpret the results based on established breakpoints for the control antifungal. Breakpoints for this compound will need to be established through further studies correlating zone diameters with MIC values.
-
Visualizations
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Hypothesized mechanism of action via ergosterol biosynthesis inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents | Bentham Science [eurekaselect.com]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. Antifungal Activities and Characterization of Some New Environmentally Safe Cu (II) Surfactants Substituted 2-Amino-6-Methyl Benzothiazole [openpharmaceuticalsciencesjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 8. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 9. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 16. scribd.com [scribd.com]
- 17. brcast.org.br [brcast.org.br]
- 18. akjournals.com [akjournals.com]
Application Notes and Protocols: 6-Methylbenzothiazole as a Versatile Intermediate in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-methylbenzothiazole as a key intermediate in the synthesis of various classes of dyes, including azo and methine dyes. The protocols detailed below are based on established synthetic methodologies and are intended to serve as a guide for laboratory-scale synthesis.
Introduction
This compound and its derivatives are important heterocyclic building blocks in the synthesis of a wide range of dyes. The benzothiazole moiety imparts desirable properties to the final dye molecules, such as high tinctorial strength, good light and wash fastness, and, in some cases, fluorescence. This document outlines the synthetic routes to produce azo and methine dyes from this compound-derived intermediates and provides key quantitative data for the resulting dyes.
Azo Dyes from 2-Amino-6-methylbenzothiazole
Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes from 2-amino-6-methylbenzothiazole typically involves a two-step process: diazotization of the amino group followed by coupling with a suitable aromatic coupling component.
General Synthetic Pathway
The general reaction scheme involves the conversion of 2-amino-6-methylbenzothiazole to a diazonium salt, which is then reacted with an electron-rich coupling component, such as a substituted aniline or naphthol, to yield the final azo dye.
Caption: General workflow for the synthesis of azo dyes.
Experimental Protocol: Synthesis of a Disperse Azo Dye
This protocol describes the synthesis of a representative disperse azo dye using 2-amino-6-methylbenzothiazole and N,N-diethylaniline as the coupling component.
Materials:
-
2-Amino-6-methylbenzothiazole
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
N,N-Diethylaniline
-
Glacial acetic acid
-
Ethanol
-
Ice
-
Sodium acetate
Procedure:
Step 1: Diazotization of 2-Amino-6-methylbenzothiazole
-
In a flask, dissolve 1.64 g (0.01 mol) of 2-amino-6-methylbenzothiazole in 10 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare nitrosylsulfuric acid by cautiously adding 0.7 g (0.01 mol) of sodium nitrite to 5 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Slowly add the prepared nitrosylsulfuric acid to the cooled solution of 2-amino-6-methylbenzothiazole over 30 minutes, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture for an additional 2 hours at 0-5 °C to ensure complete diazotization. The formation of the diazonium salt solution is observed.
Step 2: Azo Coupling
-
In a separate beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 10 mL of glacial acetic acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Continue stirring the reaction mixture for 3-4 hours at 0-10 °C.
-
Gradually add a saturated solution of sodium acetate to adjust the pH to 4-5, which will promote the precipitation of the dye.
-
Filter the precipitated dye, wash it thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
Dry the synthesized dye in a vacuum oven at 60 °C.
Quantitative Data
The following table summarizes typical quantitative data for azo dyes derived from 2-amino-6-substituted benzothiazoles.
| Dye Structure (General) | Diazo Component | Coupling Component | Yield (%) | λmax (nm) in Ethanol | Light Fastness (1-8 scale) | Wash Fastness (1-5 scale) |
| 2-(R-phenylazo)-6-methylbenzothiazole | 2-Amino-6-methylbenzothiazole | Substituted Aniline | 75-90 | 450-550 | 4-6 | 4-5 |
| 2-(R-naphthylazo)-6-methylbenzothiazole | 2-Amino-6-methylbenzothiazole | Substituted Naphthol | 80-95 | 500-600 | 5-7 | 4-5 |
Note: The specific λmax, yield, and fastness properties will vary depending on the substitution pattern of the coupling component.[1]
Methine Dyes from this compound
Methine dyes are characterized by a chain of methine groups (-CH=) connecting two heterocyclic nuclei. Thiazole Orange is a well-known example of a methine dye. The synthesis typically involves the quaternization of a 2-methylbenzothiazole derivative followed by condensation with another heterocyclic salt.
General Synthetic Pathway
The synthesis of a Thiazole Orange analogue from this compound involves two main steps: quaternization of the benzothiazole nitrogen and subsequent condensation with a quaternized quinoline derivative.
Caption: General workflow for methine dye synthesis.
Experimental Protocol: Synthesis of a Thiazole Orange Analogue
This protocol outlines the synthesis of a Thiazole Orange analogue starting from 2,6-dimethylbenzothiazole.
Materials:
-
2,6-Dimethylbenzothiazole
-
Methyl p-toluenesulfonate
-
4-Methylquinoline
-
3-Bromopropionic acid
-
Triethylamine
-
Ethanol
-
Acetone
Procedure:
Step 1: Synthesis of 3-Methyl-2-(methylthio)-6-methylbenzothiazolium Salt (Quaternization)
-
In a round-bottom flask, combine 1.63 g (0.01 mol) of 2,6-dimethylbenzothiazole and 1.86 g (0.01 mol) of methyl p-toluenesulfonate.
-
Heat the mixture at 110 °C for 24 hours.
-
After cooling, the solidified product is washed with diethyl ether to yield the quaternized benzothiazolium salt.
Step 2: Synthesis of Quaternized 4-Methylquinoline Salt
-
In a separate flask, dissolve 1.43 g (0.01 mol) of 4-methylquinoline and 1.53 g (0.01 mol) of 3-bromopropionic acid in 20 mL of acetone.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold acetone.
Step 3: Condensation to Form the Methine Dye
-
In a flask, dissolve the quaternized benzothiazolium salt (0.01 mol) and the quaternized 4-methylquinoline salt (0.0135 mol) in 30 mL of ethanol.
-
Add 2.5 equivalents of triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.[2]
-
The resulting dye will precipitate from the solution.
-
Collect the dye by filtration, wash with cold ethanol, and dry under vacuum.
Quantitative Data
The following table summarizes typical quantitative data for Thiazole Orange and its analogues.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (in solution) | Quantum Yield (bound to DNA) |
| Thiazole Orange | 509 | 532 | ~0.001 | ~0.5 |
| Thiazole Orange Analogue (from this compound) | 510-520 | 535-545 | Low | Significantly Enhanced |
Note: The fluorescence properties of Thiazole Orange and its analogues are highly dependent on their environment, with a dramatic increase in quantum yield upon binding to nucleic acids.[2]
Applications
Dyes derived from this compound find applications in various fields:
-
Textile Industry: As disperse dyes for synthetic fibers like polyester, providing a range of bright and fast colors.
-
Biotechnology and Diagnostics: Methine dyes like Thiazole Orange analogues are widely used as fluorescent probes for staining and quantifying nucleic acids in techniques such as gel electrophoresis, flow cytometry, and real-time PCR.[2]
-
Sensors: The solvatochromic and fluorescent properties of some benzothiazole-based dyes make them suitable for use in chemical sensors.
Safety Precautions
Standard laboratory safety procedures should be followed when performing these syntheses. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. The reagents used, particularly concentrated acids and organic solvents, should be handled with care.
References
Application of 6-Methylbenzothiazole in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylbenzothiazole is a heterocyclic compound that has garnered significant attention in agrochemical research. Its versatile scaffold allows for the synthesis of a wide array of derivatives with potent biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel fungicides, herbicides, and insecticides. The information is intended to guide researchers in synthesizing and evaluating the efficacy of these compounds. Benzothiazole and its derivatives are recognized for a broad spectrum of biological activities, making them a valuable starting point for the discovery of new agrochemical agents.[1][2][3][4]
Antifungal Applications
Derivatives of this compound have demonstrated significant potential as antifungal agents against a variety of plant pathogens. The primary mechanism of action for many of these compounds is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][6] Specifically, these derivatives can target the enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol production.[5][6]
Quantitative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of various this compound derivatives against several plant pathogenic fungi.
| Compound ID | Fungal Species | Activity Metric | Value | Reference |
| D-5 | Aspergillus Niger | Zone of Inhibition (mm) at 100µg/ml | Potent | [7] |
| D-6, D-8, D-9 | Aspergillus Niger | Zone of Inhibition (mm) at 100µg/ml | Moderate | [7] |
| D-02, D-08 | Candida albicans | Zone of Inhibition (mm) at 100 µg/mL | Potent | [8] |
| D-01, D-04 | Candida albicans | Zone of Inhibition (mm) at 100 µg/mL | Moderate | [8] |
| Benzothiazole | Colletotrichum gloeosporioides | Minimum Fungicidal Concentration (MFC) | 50 ppm | [9] |
Experimental Protocols
This protocol outlines a common method for the preliminary screening of this compound derivatives for antifungal activity.
Materials:
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Pure cultures of test fungi (e.g., Aspergillus niger, Colletotrichum gloeosporioides)
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Griseofulvin)[7]
-
Negative control (solvent)
-
Sterile cork borer (6 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Pour the molten PDA into sterile Petri dishes and allow it to solidify.
-
Prepare a fungal spore suspension or mycelial suspension of the test organism.
-
Evenly spread the fungal suspension over the surface of the solidified PDA plates.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 28 ± 2°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition in millimeters (mm). The presence of a clear zone around the well indicates antifungal activity.
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Fungal spore suspension
-
This compound derivatives
-
Positive and negative controls
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial dilutions of the stock solution in the wells of a 96-well plate containing PDB to achieve a range of concentrations.
-
Inoculate each well with the fungal spore suspension.
-
Include wells with medium and inoculum only (negative control) and wells with a standard antifungal agent (positive control).
-
Incubate the plates at 28 ± 2°C for 48-72 hours.
-
Determine the MIC by visual inspection or by measuring the absorbance at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest concentration with no visible growth or a significant reduction in absorbance compared to the negative control.
Signaling Pathway Diagram
Herbicidal Applications
The benzothiazole scaffold is present in several commercial herbicides, and derivatives of this compound have been investigated for their phytotoxic properties.[10] Research suggests that some of these compounds act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway in plants.[11]
Quantitative Herbicidal Activity Data
The following table presents the herbicidal activity of selected benzothiazole derivatives.
| Compound ID | Weed Species | Application | Dosage | Inhibition (%) | Reference |
| 9F-6 | Broadleaf and grass weeds | Post-emergence | 37.5 g ai/ha | Promising | [11] |
| B-04 | Portulaca oleracea | Pre-emergence | 0.5 mg/L | 100 | [12] |
| B-04 | Echinochloa crus-galli | Pre-emergence | 0.5 mg/L | 100 | [12] |
| VI03 | Broadleaf and grass weeds | Post-emergence | Not specified | Comparable to carfentrazone-ethyl | [13] |
Experimental Protocols
This protocol is used to evaluate the effect of compounds on seed germination and early seedling growth.
Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Seeds of test weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
This compound derivatives dissolved in acetone
-
Tween-20 (surfactant)
-
Growth chamber
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare test solutions by diluting the stock solutions with distilled water containing 0.1% (v/v) Tween-20 to the desired concentrations.
-
Place a sheet of filter paper in each Petri dish.
-
Apply a defined volume (e.g., 5 mL) of the test solution to the filter paper. A control with only solvent and surfactant should be included.
-
Place a known number of seeds (e.g., 20) on the moistened filter paper.
-
Seal the Petri dishes and incubate in a growth chamber at 25 ± 1°C with a 12-hour light/dark cycle.
-
After 7-10 days, measure the germination rate, root length, and shoot length of the seedlings and compare them to the control.
This protocol assesses the efficacy of compounds on established seedlings.
Materials:
-
Pots filled with a suitable soil mixture
-
Seeds of test weed species
-
This compound derivatives
-
Spraying equipment
-
Greenhouse facilities
Procedure:
-
Sow the seeds of the test weed species in pots and allow them to grow to the 2-3 leaf stage.
-
Prepare spray solutions of the test compounds at various concentrations in water with a surfactant.
-
Spray the seedlings uniformly with the test solutions. Control plants should be sprayed with a solution containing only water and the surfactant.
-
Maintain the pots in a greenhouse under controlled conditions.
-
After a specified period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and compare it to the control plants. The results can be expressed as a percentage of control or on a rating scale.
Experimental Workflow Diagram
Insecticidal Applications
The development of insecticides based on the this compound scaffold is an emerging area of research. Some derivatives have shown promising activity against various insect pests. The exact mode of action is still under investigation for many compounds, but potential targets include the nervous system and metabolic enzymes.[14][15]
Quantitative Insecticidal Activity Data
The following table summarizes the insecticidal activity of a benzothiazole derivative.
| Compound ID | Insect Species | Activity Metric | Value | Reference |
| 6-(2-hydroxyethyl)benzo[d]thiazol-4-ol (HBT) | Spodoptera frugiperda | LC50 | 0.24 mg/mL | [16][17] |
Experimental Protocols
This protocol evaluates the toxicity of compounds when they come into direct contact with the target insect.
Materials:
-
Test insects (e.g., larvae of Spodoptera frugiperda)
-
This compound derivatives dissolved in a suitable solvent
-
Microsyringe or pipette
-
Petri dishes or other suitable containers
-
Insect diet
-
Controlled environment chamber
Procedure:
-
Rear the test insects to the desired life stage (e.g., third-instar larvae).
-
Prepare serial dilutions of the test compounds in a suitable solvent.
-
Apply a small, defined volume (e.g., 1 µL) of the test solution topically to the dorsal thorax of each insect. Control insects are treated with the solvent alone.
-
Place the treated insects individually in containers with a sufficient amount of artificial diet.
-
Maintain the containers in a controlled environment chamber (e.g., 25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod).
-
Record mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Calculate the LC50 (lethal concentration for 50% of the population) using probit analysis or other suitable statistical methods.
Logical Relationship Diagram
Conclusion
The this compound scaffold represents a promising starting point for the development of novel agrochemicals. Its derivatives have demonstrated a broad spectrum of activity against fungal pathogens, weeds, and insect pests. The provided protocols offer a framework for the synthesis and evaluation of these compounds. Further research, particularly in elucidating the precise mechanisms of action for herbicidal and insecticidal derivatives, will be crucial for the rational design and optimization of new, effective, and environmentally sound crop protection solutions.
References
- 1. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals [mdpi.com]
- 2. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals [ouci.dntb.gov.ua]
- 5. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of ergosterol biosynthesis inhibitors as fungicidal against Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. [PDF] Antifungal Activity of Novel C-6 Methyl Substituted Benzothiazole Derivatives against Candida albicans | Semantic Scholar [semanticscholar.org]
- 9. Benzothiazole-An Antifungal Compound Derived from Medicinal Mushroom Ganoderma lucidum against Mango Anthracnose Pathogen Colletotrichum gloeosporioides (Penz and (Sacc.)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Herbicidal Activity, and QSAR of Novel N-Benzothiazolyl- pyrimidine-2,4-diones as Protoporphyrinogen Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 14. Frontiers | In silico studies of benzothiazole derivatives as potential inhibitors of Anopheles funestus and Anopheles gambiae trehalase [frontiersin.org]
- 15. In silico studies of benzothiazole derivatives as potential inhibitors of Anopheles funestus and Anopheles gambiae trehalase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of a New Insecticidal Benzothiazole Derivative from Aspergillus sp. 1022LEF against the Fall Armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Methylbenzothiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methylbenzothiazole is a heterocyclic organic compound with applications as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Accurate and reliable quantification of this compound is crucial for quality control, purity assessment, and stability testing during research and development. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound. The described method is based on established principles of reversed-phase chromatography, which is a common and effective technique for the separation of benzothiazole derivatives.[2]
Chromatographic Conditions
A reversed-phase HPLC method with UV detection was developed for the quantitative analysis of this compound. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Isocratic HPLC system with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Experimental Protocol
2.1. Reagents and Materials
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2.2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.3. Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range.
-
Sonication may be used to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
2.4. HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and the sample solution in duplicate.
-
Record the chromatograms and the peak areas.
2.5. Data Analysis
-
Construct a calibration curve by plotting the mean peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Calculate the concentration of this compound in the sample using the calibration curve.
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3] The validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship for Method Development
Caption: Logical steps for HPLC method development.
References
Application Notes and Protocols: In Vitro Cytotoxicity of 6-Methylbenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 6-methylbenzothiazole derivatives have emerged as a promising area of research for the development of novel anticancer agents. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis and modulation of key cellular signaling pathways. This document provides detailed application notes on the in vitro cytotoxicity of this compound derivatives, comprehensive protocols for relevant assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) (C1) | Colon Carcinoma | Not Specified (promising efficacy) | [1] |
| N-(6-methylbenzo[d]thiazol-2-yl)acetamide | Lung (A549) | 68 µg/mL | |
| 6-methylbenzo[d]thiazol-2-ol | Lung (A549) | 121 µg/mL | |
| Ru(III) containing methylbenzothiazole derivative | Leukemia (K-562) | 16.21 ± 2.33 | |
| Ru(III) containing methylbenzothiazole derivative | Leukemia (KE-37) | 7.74 ± 2.50 | |
| N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine derivative (2b) | Breast (MCF-7) | Not specified (best cytotoxicity) | [2] |
| N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine derivative (2b) | Breast (MDA-MB-231) | Not specified (best cytotoxicity) | [2] |
| N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine derivative (2b) | Colon (HT-29) | Not specified (best cytotoxicity) | [2] |
| N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine derivative (2b) | Cervical (HeLa) | Not specified (best cytotoxicity) | [2] |
| N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine derivative (2b) | Neuroblastoma (Neuro-2a) | Not specified (best cytotoxicity) | [2] |
| N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine derivative (2b) | Leukemia (K-562) | Not specified (best cytotoxicity) | [2] |
| N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine derivative (2b) | Fibroblast (L-929) | Not specified (best cytotoxicity) | [2] |
| 2-Chloro-N-(2-(2-(5-methylpyridin-2-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl) acetamide (YLT322) | Various human cancer cells | Potent growth inhibition | [3][4] |
| N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) | Glioblastoma (U87) | < 0.05 | [5] |
| N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazole-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) | Cervical (HeLa) | < 0.05 | [5] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down or by using a plate shaker.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
This compound derivatives
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH Assay Kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).
-
Background control: Culture medium without cells.
-
-
Data Analysis: The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [ (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) ] x 100
Signaling Pathways and Experimental Workflows
Signaling Pathway of Apoptosis Induction by this compound Derivatives
Several studies suggest that this compound derivatives induce cytotoxicity in cancer cells primarily through the intrinsic or mitochondrial pathway of apoptosis.[3][4] This pathway is initiated by various intracellular stresses and converges on the mitochondria. The process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.[3][4] Some derivatives have also been shown to suppress the PI3K/AKT signaling pathway, which is a key regulator of cell survival.[5]
Caption: Proposed signaling pathway for apoptosis induction by this compound derivatives.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of novel compounds.
Caption: General experimental workflow for in vitro cytotoxicity testing.
References
- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 4. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
6-Methylbenzothiazole: A Versatile Scaffold for the Synthesis of Novel Bioactive Heterocyclic Compounds
Application Notes and Protocols for Researchers in Drug Discovery and Development
The benzothiazole moiety, a heterocyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry. Among its derivatives, 6-methylbenzothiazole serves as a crucial building block for the synthesis of a diverse array of novel heterocyclic compounds. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this compound for the development of new therapeutic agents.
Biological Activities of this compound Derivatives
Derivatives synthesized from this compound have shown significant potential in various therapeutic areas. The methyl group at the 6-position often plays a critical role in modulating the biological activity of these compounds.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, Schiff base derivatives and metal complexes of 2-amino-6-methylbenzothiazole have been shown to exhibit cytotoxicity against various cancer cell lines. A Cobalt(II) complex of 2-amino-6-methylbenzothiazole demonstrated a cytotoxic effect against the MCF-7 breast cancer cell line with an IC50 value of 14.12 µM[1]. Furthermore, novel 2-aminobenzothiazole derivatives have been synthesized and evaluated as anticancer agents, with some compounds showing significant inhibition of lung (A549) and breast (MCF-7) cancer cell lines[2]. The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the STAT3 pathway[3][4].
Antimicrobial and Antifungal Activity
The this compound scaffold is a common feature in potent antimicrobial and antifungal agents. Schiff bases derived from 2-amino-6-methylbenzothiazole have been synthesized and screened for their activity against various bacterial and fungal strains. Some of these compounds have exhibited excellent antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) as low as 3.91 µg/mL against S. aureus, P. aeruginosa, and E. coli[5]. The structural modifications on the benzothiazole ring, including the presence of the 6-methyl group, significantly influence their antimicrobial potency[6].
Anti-inflammatory and Antioxidant Activity
Derivatives of this compound have also been investigated for their anti-inflammatory and antioxidant properties. Certain synthesized compounds have shown potent antioxidant activity against DPPH radicals[1]. The anti-inflammatory effects are often linked to the inhibition of inflammatory mediators and signaling pathways.
Quantitative Data Summary
The following table summarizes the biological activity of selected this compound derivatives from various studies to facilitate comparison.
| Compound Class | Specific Derivative Example | Target/Assay | Quantitative Data (IC50/MIC) | Reference |
| Metal Complex | Cobalt(II) complex of 2-amino-6-methylbenzothiazole | MCF-7 cell line (Cytotoxicity) | IC50: 14.12 µM | [1] |
| Schiff Base | Benzothiazole Schiff base hybrids | S. aureus, P. aeruginosa, E. coli (Antimicrobial) | MIC: 3.91 µg/mL | [5] |
| Benzothiazole Derivative | Compound B19 (a STAT3 inhibitor) | IL-6/STAT3 signaling pathway | IC50: 0.067 µM | [3][4] |
| 2-Aminobenzothiazole Derivative | OMS5 | A549 (Lung Cancer) Cell Line | IC50: 22.13 µM | [2] |
| 2-Aminobenzothiazole Derivative | OMS14 | MCF-7 (Breast Cancer) Cell Line | IC50: 61.03 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis of key intermediates and final compounds derived from this compound.
Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole
This protocol describes a common method for the synthesis of the key intermediate, 2-amino-6-methylbenzothiazole, from p-toluidine.
Materials:
-
p-Toluidine
-
Potassium thiocyanate (KSCN)
-
Bromine
-
Glacial acetic acid
Procedure:
-
Dissolve p-toluidine in glacial acetic acid.
-
Add potassium thiocyanate to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture while maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into a large volume of water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonia) to precipitate the product.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-methylbenzothiazole.
Protocol 2: Synthesis of Schiff Bases from 2-Amino-6-methylbenzothiazole
This protocol outlines the general procedure for the synthesis of Schiff bases by reacting 2-amino-6-methylbenzothiazole with various aromatic aldehydes.
Materials:
-
2-Amino-6-methylbenzothiazole
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 2-amino-6-methylbenzothiazole in ethanol or methanol in a round-bottom flask.
-
Add an equimolar amount of the substituted aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated Schiff base is collected by filtration.
-
Wash the product with cold ethanol and dry it under a vacuum.
-
The purity of the synthesized Schiff base can be checked by its melting point and spectral analysis (FT-IR, NMR).
Visualizations
Diagrams are provided to illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the application of this compound in drug discovery.
Signaling Pathway: Inhibition of STAT3 by Benzothiazole Derivatives
Many bioactive compounds exert their effects by modulating specific cellular signaling pathways. Certain benzothiazole derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often hyperactivated in cancer.
Caption: Inhibition of the JAK/STAT3 signaling pathway by a this compound derivative.
Experimental Workflow: Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel heterocyclic compounds derived from this compound.
Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.
Logical Relationship: QSAR in Drug Design
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how the chemical structure of a compound influences its biological activity. This logical diagram outlines the QSAR process for optimizing this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. saudijournals.com [saudijournals.com]
- 6. ijpbs.com [ijpbs.com]
Application Notes and Protocols for Antimicrobial Screening of 6-Methylbenzothiazole Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antimicrobial screening of 6-methylbenzothiazole analogues, a class of heterocyclic compounds with significant potential in the development of new antimicrobial agents. The following sections detail standardized protocols for determining antimicrobial efficacy and present a summary of quantitative data from relevant studies.
Introduction
Benzothiazole derivatives are a well-established class of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The this compound scaffold, in particular, has been the subject of synthetic and medicinal chemistry efforts to generate novel derivatives with enhanced antimicrobial potency. This document outlines the key in vitro screening methods essential for the preliminary evaluation of these analogues.
Data Presentation: Antimicrobial Activity of Benzothiazole Analogues
The antimicrobial activities of various benzothiazole derivatives, including those with the 6-methyl substitution, have been evaluated against a range of pathogenic bacteria and fungi. The following tables summarize the quantitative data from these studies, presenting Minimum Inhibitory Concentration (MIC) values and zones of inhibition.
Table 1: Minimum Inhibitory Concentration (MIC) of 6-Substituted Benzothiazole Analogues
| Compound ID | R-Group at Position 6 | Test Organism | MIC (µg/mL) | Reference |
| BTC-j | -OCH₃ | Staphylococcus aureus | 12.5 | [3] |
| Bacillus subtilis | 6.25 | [3] | ||
| Escherichia coli | 3.125 | [3] | ||
| Pseudomonas aeruginosa | 6.25 | [3] | ||
| BTC-r | -NO₂ | Staphylococcus aureus | 25 | [3] |
| Bacillus subtilis | 12.5 | [3] | ||
| Escherichia coli | 6.25 | [3] | ||
| Pseudomonas aeruginosa | 12.5 | [3] | ||
| Compound 1 | -CN | Staphylococcus aureus | 0.12 mg/mL | [4] |
| Escherichia coli | 0.12 mg/mL | [4] | ||
| Compound 2 | -CN | Staphylococcus aureus | 0.12 mg/mL | [4] |
| Escherichia coli | 0.12 mg/mL | [4] | ||
| Compound 4 | -CN | Staphylococcus aureus | 0.25 mg/mL | [4] |
| Escherichia coli | 0.25 mg/mL | [4] | ||
| Compound 18 | -Cl | Pseudomonas aeruginosa | 0.10 mg/mL | [4] |
| Compound 3e | Not Specified | Staphylococcus aureus | 3.12 | [5] |
| Enterococcus faecalis | 3.12 | [5] | ||
| Salmonella typhi | 3.12 | [5] | ||
| Escherichia coli | 3.12 | [5] | ||
| Klebsiella pneumoniae | 3.12 | [5] | ||
| Pseudomonas aeruginosa | 3.12 | [5] | ||
| Compound 3n | Not Specified | Candida tropicalis | 1.56 | [5] |
| Candida albicans | 3.12 | [5] | ||
| Candida krusei | 6.25 | [5] | ||
| Cryptococcus neoformans | 12.5 | [5] | ||
| Aspergillus niger | 12.5 | [5] | ||
| Aspergillus fumigatus | 12.5 | [5] |
Table 2: Zone of Inhibition of this compound Hydrazine Analogues
| Compound ID | R-Group on Acetophenone | Staphylococcus aureus (mm) | Pseudomonas aeruginosa (mm) | Escherichia coli (mm) | Candida tropicalis (mm) | Reference |
| GG4 | p-NO₂ | 14 | 12 | 16 | 17 | [6] |
| GG5 | p-Br | 12 | 10 | 14 | 14 | [6] |
| GG6 | p-OCH₃ | 11 | 11 | 13 | 12 | [6] |
| GG7 | o-OH | 10 | 09 | 11 | 11 | [6] |
| GG8 | p-Cl | 13 | 11 | 15 | 15 | [6] |
| Ampicillin (Std.) | - | 20 | 18 | 22 | - | [6] |
| Clotrimazole (Std.) | - | - | - | - | 24 | [6] |
Experimental Protocols
Detailed methodologies for key antimicrobial screening assays are provided below. These protocols are based on established standards and can be adapted for the specific this compound analogues under investigation.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Materials:
-
Test this compound analogues
-
Standard antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each this compound analogue and the standard antibiotic in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate sterile broth (MHB or RPMI-1640) to achieve a range of test concentrations.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria. This can be verified using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plate:
-
Dispense 100 µL of the appropriate sterile broth into each well of a 96-well plate.
-
Add 100 µL of the serially diluted test compounds and standard antibiotic to the respective wells.
-
The final volume in each well will be 200 µL after the addition of the inoculum.
-
Designate wells for a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).
-
Add 100 µL of the final bacterial or fungal inoculum to all wells except the sterility control.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria.
-
For fungi, incubate at an appropriate temperature and duration (e.g., 28-30°C for 24-48 hours).
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Protocol 2: Determination of Antimicrobial Activity by Agar Well Diffusion Method
This method is used for the preliminary screening of antimicrobial activity based on the diffusion of the compound through an agar medium.
Materials:
-
Test this compound analogues
-
Standard antibiotic
-
Solvent for dissolving compounds (e.g., DMSO)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Incubator
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA or SDA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth (approximately 4 mm).
-
Allow the agar to solidify completely in a sterile environment.
-
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganism as described in the MIC protocol (0.5 McFarland standard).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of growth.
-
Allow the plate to dry for a few minutes.
-
-
Application of Test Compounds:
-
Using a sterile cork borer, create uniform wells in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) and the standard antibiotic into separate wells.
-
Add the solvent alone to one well as a negative control.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria.
-
For fungi, incubate at 28-30°C for 48-72 hours.
-
-
Data Collection:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed subsequently to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the Broth Microdilution MIC test
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the completed MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
-
Plating:
-
Spread the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).[3]
-
Visualizations
The following diagrams illustrate the experimental workflows and potential mechanisms of action for this compound analogues.
Caption: Workflow for Antimicrobial Screening of Novel Compounds.
Caption: Potential Mechanisms of Antimicrobial Action for Benzothiazoles.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methylbenzothiazole Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 6-methylbenzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3] Derivatives of this core structure have garnered significant attention for their potential to modulate the activity of various key enzymes implicated in a range of pathologies, including neurodegenerative diseases, cancer, and microbial infections.[1][4][5][6] These application notes provide an overview of the enzymatic targets of this compound derivatives, summarize their inhibitory activities, and offer detailed protocols for their experimental evaluation.
I. Key Enzyme Targets and Therapeutic Potential
This compound derivatives have been investigated as inhibitors of several important enzyme classes:
-
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease.[1] Certain this compound derivatives have shown potent inhibitory activity against these enzymes, suggesting their potential in the management of this neurodegenerative disorder.[7][8][9][10]
-
Monoamine Oxidases (MAO-A and MAO-B): MAO inhibitors are used in the treatment of Parkinson's disease and depression.[11] Novel this compound compounds have been identified as potent and selective inhibitors of human MAO-A and MAO-B.[8][10][11][12]
-
Protein Kinases: This large family of enzymes plays a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[13] Derivatives of this compound have been shown to inhibit various kinases, including p38α MAP kinase, PI3Kβ, Lck, and Rho-associated kinase (ROCK-II), highlighting their potential as anticancer agents.[13][14][15][16][17][18][19]
-
Other Cancer-Related Proteins: Beyond kinases, these derivatives have been found to target other proteins involved in cancer progression, such as Bcl-2, Ki-67, and cyclin-dependent kinase 4 (CDK-4), often inducing apoptosis and inhibiting cell proliferation.[2][4][20]
-
Microbial Enzymes: The benzothiazole scaffold is also a promising framework for the development of new antimicrobial and antifungal agents, likely through the inhibition of essential microbial enzymes.[5][6][21][22]
II. Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against various enzyme targets.
Table 1: Inhibition of Cholinesterases and Monoamine Oxidases
| Compound ID | Target Enzyme | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Derivative 4f | AChE | 23.4 ± 1.1 | Donepezil | 20.1 ± 1.4 |
| Derivative 4m | AChE | 27.8 ± 1.0 | Donepezil | 20.1 ± 1.4 |
| Derivative 4g | AChE | 36.7 ± 1.4 | Donepezil | 20.1 ± 1.4 |
| Derivative 4a | AChE | 56.3 ± 2.5 | Donepezil | 20.1 ± 1.4 |
| Derivative 4d | AChE | 89.6 ± 3.2 | Donepezil | 20.1 ± 1.4 |
| Derivative 4h | AChE | 64.9 ± 2.9 | Donepezil | 20.1 ± 1.4 |
| Derivative 4k | AChE | 102.5 ± 4.8 | Donepezil | 20.1 ± 1.4 |
| Derivative 4n | AChE | 42.1 ± 1.8 | Donepezil | 20.1 ± 1.4 |
| Derivative 4f | MAO-B | 40.3 ± 1.7 | Selegiline | 37.4 ± 1.6 |
| Derivative 4m | MAO-B | 198.8 ± 8.8 | Selegiline | 37.4 ± 1.6 |
| Derivative 4a | MAO-B | 256.1 ± 11.0 | Selegiline | 37.4 ± 1.6 |
| Derivative 4d | MAO-B | 241.8 ± 9.7 | Selegiline | 37.4 ± 1.6 |
| Derivative 4h | MAO-B | 295.5 ± 13.0 | Selegiline | 37.4 ± 1.6 |
| Derivative 4k | MAO-B | 324.7 ± 15.1 | Selegiline | 37.4 ± 1.6 |
| Derivative 4d | MAO-B | 0.0046 µM | - | - |
| Derivative 5e | MAO-A | 0.132 µM | - | - |
Data sourced from multiple studies on benzothiazole derivatives.[1][7][8][11][12]
Table 2: Anticancer Activity (Cytotoxicity)
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Methoxy methylbenzothiazole 69 | HeLa | 0.6 ± 0.29 | - | - |
| Methoxybenzothiazole 68 | HeLa | 0.5 ± 0.02 | - | - |
| Hydrazine based benzothiazole 11 | HeLa | 2.41 | Doxorubicin | 2.05 |
| Hydrazine based benzothiazole 11 | COS-7 | 4.31 | Doxorubicin | 3.04 |
| Sulphonamide based BTA 40 | MCF-7 | 34.5 | - | - |
| Sulphonamide based BTA 40 | HeLa | 44.15 | - | - |
| Sulphonamide based BTA 40 | MG63 | 36.1 | - | - |
| Derivative 61 | A549 | 10.67 | - | - |
| Derivative 62 | A549 | - | - | - |
Data sourced from multiple studies on benzothiazole derivatives.[23][24]
III. Experimental Protocols
A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a spectrophotometric method to determine the AChE inhibitory activity of this compound derivatives.[1]
1. Reagents and Materials:
-
Human Acetylcholinesterase (AChE) (CAS No.: 9000-81-1)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Spectrophotometer
2. Assay Procedure:
-
In a 96-well microplate, add 50 µL of phosphate buffer to each well.
-
Add 25 µL of the test compound solution at various concentrations to the respective wells.
-
Add 25 µL of the AChE enzyme solution to each well.
-
The mixture is incubated for 15 minutes at 37°C.[1]
-
Following incubation, add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate (ATCI) solution to each well.
-
Measure the absorbance spectrophotometrically at 412 nm at regular intervals.
-
The percentage of inhibition is calculated by comparing the rate of reaction of the test compound with that of the control (containing no inhibitor).[1]
B. Protein Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific protein kinase.
1. Reagents and Materials:
-
Recombinant active protein kinase (e.g., p38α MAPK, PI3Kβ)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (this compound derivatives) in DMSO
-
Reference inhibitor (e.g., Staurosporine, or a specific inhibitor for the kinase)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
96-well or 384-well plates (white, for luminescence assays)
-
Luminometer
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the kinase assay buffer.
-
Add a small volume of the diluted compounds to the wells of the microplate.
-
Add the protein kinase and its specific peptide substrate to the wells.
-
Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme (e.g., 30°C or 37°C).
-
Stop the reaction and detect the amount of ADP produced or the remaining ATP using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
C. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
1. Reagents and Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives) in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
2. Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
IV. Visualizations
Caption: General experimental workflow for the evaluation of this compound derivatives.
Caption: Inhibition of the p38α MAPK signaling pathway by this compound derivatives.
Caption: Structure-Activity Relationship (SAR) of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 5. mdpi.com [mdpi.com]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 13. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents [mdpi.com]
- 14. Benzothiazole based inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. rjpbcs.com [rjpbcs.com]
- 23. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis of 2-Amino-6-methylbenzothiazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the synthesis of 2-amino-6-methylbenzothiazole, a crucial intermediate in the development of pharmaceuticals and other bioactive molecules. The primary method described is the reaction of p-toluidine with sodium thiocyanate followed by cyclization using sulfuryl chloride. This application note includes a summary of quantitative data, a step-by-step experimental procedure, and a visual representation of the workflow.
Introduction
2-Amino-6-methylbenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its scaffold is a key component in a variety of molecules exhibiting a broad spectrum of biological activities, including but not limited to, antitumor, antimicrobial, and anticonvulsant properties.[2] The reliable and efficient synthesis of this compound is therefore of great importance for further research and development. This protocol details a well-established method for its preparation from p-toluidine.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 2-amino-6-methylbenzothiazole based on the protocol detailed below.
| Parameter | Value | Reference |
| Starting Material | p-Toluidine | [3] |
| Key Reagents | Sodium Thiocyanate, Sulfuric Acid, Sulfuryl Chloride | [3] |
| Solvent | Chlorobenzene | [3] |
| Reaction Temperature | 100°C (Thiourea formation), <50°C (Cyclization) | [3] |
| Reaction Time | 3 hours (Thiourea formation), 2 hours (Cyclization) | [3] |
| Product Molar Mass | 164.23 g/mol | |
| Melting Point | 140-142 °C | |
| Yield | 84% (for the intermediate p-tolylthiourea) | [3] |
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[3]
3.1. Materials and Equipment
-
p-Toluidine
-
Chlorobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Thiocyanate (NaSCN)
-
Sulfuryl Chloride (SO₂Cl₂)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethanol
-
Activated Carbon (Norit)
-
3 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Oil bath
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
3.2. Procedure
Step 1: Formation of p-Toluidine Sulfate
-
In a 3 L three-necked round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 mL of chlorobenzene.[3]
-
With stirring, add 54 g (0.55 mole) of concentrated sulfuric acid dropwise over a period of 5 minutes. A finely divided suspension of p-toluidine sulfate will form.[3]
Step 2: Formation of p-Tolylthiourea
-
To the suspension from Step 1, add 90 g (1.1 moles) of sodium thiocyanate.[3]
-
Heat the mixture in an oil bath to an internal temperature of 100°C for 3 hours.[3] At this stage, the intermediate p-tolylthiourea is formed.
Step 3: Cyclization to 2-Amino-6-methylbenzothiazole
-
Cool the reaction mixture to 30°C.
-
Add 180 g (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.[3]
-
Maintain the mixture at 50°C for 2 hours. Evolution of hydrogen chloride gas will be observed and should cease during this time.[3]
-
Filter the mixture to remove the chlorobenzene.[3]
Step 4: Isolation and Purification of the Product
-
Filter the solution to remove any small amount of solid.
-
Make the filtrate alkaline to litmus by adding 200 mL of concentrated ammonium hydroxide. This will precipitate the crude 2-amino-6-methylbenzothiazole.[3]
-
Filter the precipitate and wash it with 200 mL of water. The crude product will have a melting point in the range of 123–128°C.[3]
-
For purification, dissolve the crude solid in 300 mL of hot ethanol and add 10 g of activated carbon (Norit).[3]
-
Filter the hot suspension.
-
To the hot filtrate, add 500 mL of hot water and stir vigorously while rapidly cooling the mixture.
-
After 30 minutes, filter the pale yellow, granular product and wash it with 150 mL of 30% ethanol.[3]
-
Dry the final product. The reported melting point of the purified product is in the range of 140-142°C.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-amino-6-methylbenzothiazole.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylbenzothiazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 6-Methylbenzothiazole, with a focus on addressing low yields and byproduct formation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis unexpectedly low?
Answer:
Low yields in this compound synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure the purity of your starting materials, most commonly p-toluidine and a thiocyanate source (e.g., sodium or potassium thiocyanate) for the synthesis of the 2-amino-6-methylbenzothiazole intermediate, or 4-methyl-2-aminothiophenol and a suitable electrophile for other derivatives. Impurities can lead to unwanted side reactions, consuming reactants and lowering the yield of the desired product.[1][2] It is recommended to use freshly distilled p-toluidine.[3]
-
Reaction Conditions: The synthesis of benzothiazoles is often sensitive to reaction parameters such as temperature, reaction time, and the choice of solvent and catalyst.
-
Temperature: Both excessively high and low temperatures can negatively impact the reaction. High temperatures may promote the formation of side products like sulfonated benzothiazoles, while low temperatures can lead to an incomplete reaction.[4] Careful control of the reaction temperature is crucial. For instance, in the synthesis of 2-amino-6-methylbenzothiazole using sulfuryl chloride, the temperature should not exceed 50°C.[3]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion of starting materials. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Inert Atmosphere: The thiol group in intermediates like 4-methyl-2-aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide byproducts.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[2]
-
-
Incomplete Cyclization: The final step in many benzothiazole syntheses is an intramolecular cyclization. Incomplete cyclization will result in the presence of intermediates in the final product mixture, thus lowering the yield of the desired product. Ensuring the appropriate catalyst and reaction conditions for the cyclization step is critical.[1]
Question 2: My final product is contaminated with a significant high-molecular-weight impurity. What is it and how can I prevent its formation?
Answer:
A common high-molecular-weight impurity encountered in the synthesis of this compound derivatives, particularly when starting from 4-methyl-2-aminothiophenol, is the disulfide-linked dimer, bis(2-amino-4-methylphenyl) disulfide.[2]
-
Cause: This byproduct forms due to the oxidation of the thiol group (-SH) of the aminothiophenol starting material or intermediate, especially in the presence of oxygen.[2]
-
Prevention:
-
Inert Atmosphere: The most effective way to prevent the formation of this disulfide byproduct is to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[2] This minimizes the presence of oxygen that can oxidize the thiol.
-
Use of Fresh Starting Materials: Using freshly prepared or purified 4-methyl-2-aminothiophenol can also help minimize the presence of the disulfide impurity from the outset.[2]
-
Question 3: My TLC analysis shows multiple spots, indicating the presence of side products. What are the likely side reactions and how can I minimize them?
Answer:
Besides the disulfide dimer, other side reactions can lead to a complex product mixture and lower yields.
-
Sulfonated Byproducts: In syntheses that utilize strong acids like sulfuric acid at elevated temperatures, sulfonation of the aromatic ring can occur, leading to sulfonated benzothiazole impurities.[4] To minimize this, it is crucial to maintain the reaction temperature within the optimal range and avoid excessive heating.[4]
-
Over-oxidation: In reactions involving an oxidation step, using an excessive amount of the oxidizing agent can lead to the formation of over-oxidized byproducts.[1] Careful control over the stoichiometry of the oxidizing agent is necessary.
-
Unreacted Starting Materials: The presence of starting materials in the final product mixture is a clear indication of an incomplete reaction. To address this, optimize the reaction conditions, including temperature, time, and catalyst concentration, and monitor the reaction to completion using TLC.[4]
Question 4: The isolated product is off-white or has a yellowish tint. How can I improve its purity and color?
Answer:
Discoloration in the final product is a common sign of impurities. Several purification techniques can be employed to obtain a pure, colorless product.
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.[5] For 2-amino-6-methylbenzothiazole, recrystallization from ethanol is a common procedure.[3] The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, which causes the pure compound to crystallize while impurities remain dissolved in the solvent.[6][7]
-
Activated Carbon Treatment: During recrystallization, adding activated carbon (e.g., Norit) to the hot solution can help remove colored impurities.[3][4] The activated carbon adsorbs these impurities, and they are subsequently removed by hot filtration.
-
Purification via Hydrochloride Salt: For aminobenzothiazoles, conversion to the hydrochloride salt can be an effective purification strategy. The salt can often be recrystallized to a higher purity, and the pure free base can then be regenerated.[3][4]
-
Column Chromatography: If recrystallization is not sufficient, column chromatography is another powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.[1][8]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-amino-6-methylbenzothiazole?
A1: A widely used method is the Jacobson cyclization, which involves the reaction of p-toluidine with sodium thiocyanate in the presence of an acid to form p-tolylthiourea, followed by oxidative cyclization using a halogenating agent like sulfuryl chloride or bromine to yield 2-amino-6-methylbenzothiazole.[3][9]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[1] By taking small aliquots of the reaction mixture at different time intervals and spotting them on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.
Q3: What are the typical yields for the synthesis of 2-amino-6-methylbenzothiazole?
A3: The yields can vary depending on the specific procedure and scale. The procedure detailed in Organic Syntheses reports a yield of 64-67% for 2-amino-6-methylbenzothiazole.[3] Optimization of reaction conditions can potentially lead to higher yields.
Q4: Are there greener synthesis methods available for benzothiazoles?
A4: Yes, there is growing interest in developing more environmentally friendly methods for benzothiazole synthesis. These "green chemistry" approaches often involve the use of less toxic solvents (like water or ethanol), milder reaction conditions, and catalysts that can be recycled.[10][11] Some modern methods also aim to be "one-pot" syntheses to reduce waste and improve efficiency.[10]
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Observed Issue | Potential Cause | Recommended Solution | Reference |
| Low or no product formation | Impure starting materials | Use high-purity, freshly distilled reactants. | [1][2][3] |
| Suboptimal reaction temperature | Carefully control and optimize the reaction temperature. | [1][3][4] | |
| Insufficient reaction time | Monitor reaction progress with TLC to determine the optimal duration. | [1] | |
| Oxidation of thiol intermediates | Conduct the reaction under an inert atmosphere (N₂ or Ar). | [2] | |
| Incomplete cyclization | Ensure the use of an appropriate catalyst and optimal conditions for the cyclization step. | [1] |
Table 2: Common Side Products and Mitigation Strategies
| Side Product | Likely Cause | Mitigation Strategy | Reference |
| bis(2-amino-4-methylphenyl) disulfide | Oxidation of thiol group in the presence of oxygen. | Perform the reaction under an inert atmosphere (N₂ or Ar). | [2] |
| Sulfonated benzothiazoles | Use of strong sulfuric acid at high temperatures. | Maintain the reaction temperature within the optimal range and avoid excessive heating. | [4] |
| Over-oxidized products | Excess of oxidizing agent. | Carefully control the stoichiometry of the oxidizing agent. | [1] |
| Unreacted starting materials | Incomplete reaction. | Optimize reaction conditions (time, temperature, catalyst concentration) and monitor to completion with TLC. | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole (Jacobson Method)
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
p-Toluidine (distilled)
-
Chlorobenzene
-
Concentrated Sulfuric Acid
-
Sodium Thiocyanate
-
Sulfuryl Chloride
-
Ammonium Hydroxide (concentrated)
-
Ethanol
-
Norit (activated carbon)
Procedure:
-
In a 3-liter three-necked round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.
-
Slowly add 54 g (0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes to form a fine suspension of p-toluidine sulfate.
-
Add 90 g (1.1 moles) of sodium thiocyanate to the suspension and heat the mixture at 100°C for 3 hours.
-
Cool the solution containing the p-tolylthiourea to 30°C.
-
Add 180 g (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.
-
Maintain the mixture at 50°C for 2 hours.
-
Remove the chlorobenzene by filtration. The solid residue is then dissolved in 1 liter of hot water.
-
Remove any remaining solvent with a steam current.
-
Filter the hot solution and then make it alkaline with approximately 200 ml of concentrated ammonium hydroxide.
-
Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with 200 ml of water.
-
For purification, dissolve the crude product (which may have a melting range of 123-128°C) in 300 ml of hot ethanol.
-
Add 10 g of Norit, and filter the hot suspension.
-
Dilute the filtrate with 500 ml of hot water, stir vigorously, and cool quickly.
-
After 30 minutes, filter the pale yellow granular product and wash it with 150 ml of 30% ethanol.
-
Dry the product to a constant weight. The expected yield is 105-110 g (64-67%) with a melting point of 135-136°C.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Caption: Experimental workflow for the synthesis of 2-Amino-6-methylbenzothiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 10. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Methylbenzothiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 6-methylbenzothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives?
The most prevalent method is the condensation reaction between 4-methyl-2-aminothiophenol and an appropriate aldehyde or carboxylic acid derivative. This reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation to yield the final benzothiazole product.[1][2]
Q2: What are the typical starting materials and reagents required?
The key starting materials are 4-methyl-2-aminothiophenol and a suitable aldehyde or its equivalent.[1] Various catalysts and oxidizing agents can be employed to facilitate the reaction, including hydrogen peroxide/hydrochloric acid (H₂O₂/HCl), various metal nanoparticles, and ionic liquids.[2] The choice of solvent is also crucial, with ethanol, dimethyl sulfoxide (DMSO), and solvent-free conditions being common options.[2][3]
Q3: What kind of yields can I expect from the synthesis?
Yields can vary significantly depending on the specific substrates and reaction conditions. However, with optimized protocols, it is possible to achieve high to excellent yields, often in the range of 80-95%.[2] Suboptimal conditions can lead to significantly lower yields.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the desired product.[2]
Q5: What are the common purification methods for this compound derivatives?
Following the reaction, the crude product is typically isolated by filtration or extraction. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the solid product.[2] If further purification is needed, column chromatography can be employed.[2]
Troubleshooting Guide
Below are common issues encountered during the synthesis of this compound derivatives and recommended solutions.
Problem 1: Low or No Product Yield
Low or no product yield can be attributed to several factors, ranging from the quality of reactants to the reaction conditions. A systematic approach to troubleshooting is recommended.[1]
-
Potential Cause: Impure starting materials.
-
Potential Cause: Oxidation of the thiol group.
-
Solution: The thiol group in 4-methyl-2-aminothiophenol is susceptible to oxidation, which can form disulfide byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this and improve the yield.[1]
-
-
Potential Cause: Inactive catalyst or reagents.
-
Solution: Use fresh, high-purity reagents and ensure the catalyst is active.[2]
-
-
Potential Cause: Incorrect reaction temperature or time.
Problem 2: Formation of Significant Side Products
The presence of unexpected spots on a TLC plate or peaks in analytical data indicates the formation of side products.
-
Potential Cause: Presence of an intermediate in the final product mixture.
-
Solution: A likely intermediate is the 6-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole (the benzothiazoline intermediate). Its presence indicates incomplete oxidation.[1] To promote complete conversion to the final product, you can extend the reaction time or slightly increase the temperature, within the stability limits of the reactants and product.[1]
-
-
Potential Cause: Over-oxidation of the product.
-
Solution: Carefully control the amount of the oxidizing agent used to prevent the formation of undesired oxidized byproducts.[2]
-
-
Potential Cause: Polymerization of starting materials.
-
Solution: Optimize the reaction concentration to minimize polymerization.[2]
-
Problem 3: Difficulty in Product Isolation and Purification
Challenges in isolating and purifying the final product can compromise the overall efficiency of the synthesis.
-
Potential Cause: The product is soluble in the reaction solvent.
-
Solution: If the product remains in solution, try precipitating it by adding a non-solvent or by concentrating the reaction mixture under reduced pressure.[2]
-
-
Potential Cause: Formation of an emulsion during workup.
-
Solution: To break emulsions during extraction, add a saturated brine solution.[2]
-
-
Potential Cause: The product is an oil instead of a solid.
-
Potential Cause: The final product has an off-white or yellowish color.
Data Presentation
Table 1: Effect of Solvent on the Yield of 2-Phenylbenzothiazole Derivatives
| Entry | Solvent | Yield (%) |
| 1 | DMSO | ~46 |
| 2 | DMF | ~34 |
| 3 | 1,4-Dioxane | ~52 |
| 4 | Sulfolane | ~35 |
| 5 | Solvent-free | ~78 |
Reaction conditions: o-chloronitrobenzene (1 mmol), benzaldehyde (1 mmol), sulfur (2 mmol) at 120 °C for 6 h with 35 mol% of [CholineCl][Imidazole]2 as catalyst. Data adapted from a study on 2-phenylbenzothiazole, which serves as a model for this compound derivatives.[3]
Table 2: Effect of Temperature on the Yield of 2-Arylbenzothiazole Derivatives
| Entry | Temperature (°C) | Yield (%) |
| 1 | 80 | 13 |
| 2 | 100 | ~30 |
| 3 | 120 | 78 |
| 4 | 140 | 65 |
Reaction conditions: o-chloronitrobenzene (1 mmol), benzaldehyde (1 mmol), sulfur (2 mmol) for 6 h with 35 mol% of [CholineCl][Imidazole]2 as catalyst under solvent-free conditions. Data adapted from a study on 2-arylbenzothiazoles, which can be indicative for this compound derivatives.[3]
Experimental Protocols
Protocol 1: Synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole
This protocol describes a general method for the synthesis of a this compound derivative using hydrogen peroxide as an oxidizing agent.
Materials:
-
4-methyl-2-aminothiophenol
-
Benzaldehyde
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-2-aminothiophenol (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL).[2]
-
To this solution, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) while stirring at room temperature.[2]
-
Continue stirring the reaction mixture at room temperature for 1 hour.[2]
-
Monitor the reaction progress by TLC.[2]
-
Upon completion, pour the reaction mixture into ice-cold water.[2]
-
Neutralize the mixture with a saturated sodium bicarbonate solution.[2]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under a vacuum.[2]
-
Recrystallize the crude product from ethanol to obtain pure 6-methyl-2-phenyl-1,3-benzothiazole.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for low or no product yield in synthesis.
References
Technical Support Center: Purification of Crude 6-Methylbenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 6-methylbenzothiazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is a dark-colored oil/solid. What causes the color and how can I remove it?
A1: Dark coloration in crude this compound is typically due to polymeric or oxidized byproducts formed during synthesis. High reaction temperatures and the presence of air can contribute to their formation.
Troubleshooting Steps:
-
Activated Charcoal (Norit/Charcoal) Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount (typically 1-2% w/w) of activated charcoal to the solution. Heat the mixture for a short period to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Column Chromatography: If color persists after recrystallization, column chromatography over silica gel is an effective method for separating the desired product from colored, high-molecular-weight impurities.
Q2: I'm having trouble removing the starting material, p-toluidine, from my product. What is the best approach?
A2: Residual p-toluidine is a common impurity. Due to its basic nature, it can be removed with an acidic wash during the workup.
Troubleshooting Steps:
-
Aqueous Acid Wash: After the reaction, dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The p-toluidine will be protonated and move into the aqueous layer. Subsequently, wash the organic layer with water and then brine to remove any remaining acid and water before drying and concentrating.
Q3: My purified product shows a broad melting point range. What are the likely impurities?
A3: A broad melting point range indicates the presence of impurities. Besides starting materials, common impurities can include:
-
Isomers: Positional isomers of this compound (e.g., 4-methyl-, 5-methyl-, and 7-methylbenzothiazole) can form depending on the synthetic route and may have similar properties, making them difficult to separate.
-
Synthesis Byproducts: Depending on the reagents used, byproducts such as ureas or disulfide-linked dimers can be present.[1]
Troubleshooting Steps:
-
Recrystallization: This is the primary method for removing small amounts of impurities and achieving a sharp melting point.[2] Ensure slow cooling to promote the formation of pure crystals.
-
Column Chromatography: For separating isomers or closely related impurities, column chromatography offers higher resolution than recrystallization.[3] A carefully selected eluent system is crucial for good separation.
Q4: What is the most effective purification method for achieving high purity (>99%) this compound?
A4: For achieving high purity, a multi-step purification approach is often necessary.
-
Initial Purification: Start with an acid wash to remove basic impurities like p-toluidine.
-
Recrystallization: This will remove the bulk of other impurities.
-
Column Chromatography or Distillation: For the final polishing step to remove trace impurities and achieve >99% purity, either column chromatography or distillation under reduced pressure is recommended. Distillation is particularly useful if the impurities are non-volatile.
Data Presentation
The following table summarizes typical purity levels of this compound after various purification steps. Note that these are representative values and actual results will depend on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Starting Purity | Expected Final Purity | Key Impurities Removed |
| Aqueous Acid Wash | 80-90% | 85-95% | Basic starting materials (e.g., p-toluidine) |
| Recrystallization | 85-95% | 95-98% | Soluble and some colored impurities |
| Column Chromatography | 95-98% | >99% | Isomers, closely related byproducts |
| Distillation | 95-98% | >99% | Non-volatile impurities, high-boiling point byproducts |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by removing impurities based on differences in solubility.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, determine a suitable solvent in which the crude product is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Objective: To purify crude this compound by separating it from impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine an eluent system that provides good separation of the product from impurities, with an Rf value for the product of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the eluent and pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Below is a diagram illustrating the logical workflow for the purification of crude this compound.
Caption: Purification workflow for crude this compound.
References
Common side reactions in the synthesis of benzothiazoles and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzothiazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My benzothiazole synthesis is resulting in a low yield. What are the potential causes and solutions?
Low yields in benzothiazole synthesis can stem from several factors, including incomplete reaction, degradation of starting materials or products, and the formation of side products.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction temperature, extending the reaction time, or using a more efficient catalyst.
-
Starting Material Purity: Impurities in your 2-aminothiophenol or aldehyde/carboxylic acid can lead to unwanted side reactions and lower the yield of the desired benzothiazole. It is crucial to use highly pure starting materials. Recrystallization or column chromatography of the starting materials may be necessary.
-
Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction yield. An overview of common reaction conditions is provided in Table 1.
2. I am observing the formation of a significant amount of bis(2-aminophenyl) disulfide as a byproduct. How can I prevent this?
The formation of bis(2-aminophenyl) disulfide is a common side reaction caused by the oxidation of the starting 2-aminothiophenol. This is particularly prevalent when the reaction is carried out in the presence of an oxidizing agent or atmospheric oxygen.
Prevention Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is the most effective way to prevent the oxidation of 2-aminothiophenol.
-
Reducing Agents: The addition of a mild reducing agent, such as sodium bisulfite or dithiothreitol (DTT), can help to prevent the oxidation of the thiol group.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can also minimize this side reaction.
Caption: Formation of disulfide byproduct and its prevention.
3. My reaction is producing a complex mixture of products that is difficult to purify. What are the likely side reactions?
Besides disulfide formation, several other side reactions can lead to a complex product mixture:
-
Over-oxidation: If the reaction conditions are too harsh, the newly formed benzothiazole ring can be further oxidized, leading to the formation of benzothiazole-N-oxides or other oxidized species.
-
Polymerization: Under certain conditions, particularly at high temperatures or with certain catalysts, the starting materials or intermediates can polymerize.
-
Formation of Benzothiazines: In some cases, a [4+2] cycloaddition reaction can occur, leading to the formation of benzothiazine isomers.
Troubleshooting Workflow:
Technical Support Center: 6-Methylbenzothiazole Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 6-Methylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can include unreacted starting materials such as p-toluidine, side-products from incomplete cyclization or over-oxidation, and residual solvents used in the synthesis.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the purification process. By comparing the spots of the crude mixture, the purified fractions, and a pure standard (if available), you can assess the degree of separation. High-performance liquid chromatography (HPLC) can be used for a more quantitative assessment of purity.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" instead of forming crystals.
Cause: This occurs when the melting point of the solute is lower than the boiling point of the solvent, or when there is a high concentration of impurities depressing the melting point.
Solutions:
-
Add more solvent: This can lower the saturation temperature of the solution.
-
Use a lower-boiling point solvent: Select a solvent in which the compound is less soluble at lower temperatures.
-
Scratch the inner surface of the flask: This can provide a surface for crystal nucleation.
-
Add a seed crystal: A small crystal of pure this compound can initiate crystallization.
-
Re-dissolve and cool slowly: Heat the solution again to dissolve the oil, then allow it to cool down at a much slower rate.
Problem: No crystals form upon cooling.
Cause: The solution may not be sufficiently saturated, or crystallization is slow to initiate.
Solutions:
-
Evaporate some of the solvent: This will increase the concentration of the compound.
-
Induce crystallization: Use scratching or seeding techniques as described above.
-
Cool to a lower temperature: Use an ice bath or refrigerator to further decrease the solubility.
Column Chromatography Issues
Problem: Poor separation of the product from impurities.
Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to effectively separate the components on the stationary phase.
Solutions:
-
Optimize the eluent system: Use TLC to test different solvent mixtures of varying polarities. A common starting point for benzothiazole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities and then the desired product.
Data Presentation
Table 1: Recrystallization Solvent Selection for this compound and Analogs
| Solvent/Solvent System | Compound Class | Observations |
| Ethanol | 2-Aminobenzothiazole derivatives | Commonly yields white or pale yellow crystals. |
| Methanol | Thiazole derivatives | Can produce colorless crystals. |
| Acetone | Thiazole derivatives | Often results in the formation of solid precipitates. |
| Ethyl Acetate/Petroleum Ether | Aromatic amines | Can yield yellowish crystals. |
| Ethanol/Water | Aromatic compounds | A good mixed-solvent system for inducing crystallization. |
Table 2: Typical Column Chromatography Conditions for Benzothiazole Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Compound Class |
| Silica Gel | Hexane/Ethyl Acetate gradient | General benzothiazole derivatives |
| Alumina | Dichloromethane/Methanol gradient | Polar benzothiazole derivatives |
| Silica Gel | Toluene/Ethyl Acetate | Aromatic heterocyclic compounds |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization from a suitable solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Activated charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable one (the compound should be soluble when hot and insoluble when cold). Ethanol is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from impurities using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Column Packing: Prepare the chromatography column by packing it with silica gel as a slurry in the eluent. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity eluent and gradually increase the polarity if a gradient elution is needed.
-
Fraction Collection: Collect the eluent in fractions as it comes off the column.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
Preventing oxidation of 2-aminothiophenol in benzothiazole synthesis
Topic: Preventing Oxidation of 2-Aminothiophenol
Welcome to the technical support center for the synthesis of benzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the oxidation of 2-aminothiophenol, a critical precursor in many benzothiazole synthesis protocols.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low, and I observe a significant amount of a yellowish, insoluble byproduct. What is the likely cause?
A1: A common reason for low yields and the formation of byproducts in benzothiazole synthesis is the oxidation of the 2-aminothiophenol starting material.[1][2] This starting material is highly susceptible to oxidation, which leads to the formation of a disulfide-linked dimer, 2,2'-dithiobis(aniline). This dimerization consumes the 2-aminothiophenol, reducing the amount available for the desired reaction and leading to lower yields of the benzothiazole product.[1]
Q2: How can I visually determine if my 2-aminothiophenol has oxidized?
A2: Fresh, pure 2-aminothiophenol is a colorless to pale yellow oily liquid.[3] If your starting material has a deep yellow, amber, or brownish color, or if you observe solid precipitates in the liquid, it is a strong indication that oxidation has occurred. The formation of the disulfide byproduct often manifests as a yellowish solid.
Q3: What are the most effective ways to prevent the oxidation of 2-aminothiophenol during the reaction?
A3: To minimize oxidation, it is crucial to limit the exposure of 2-aminothiophenol to oxygen. The most effective strategies include:
-
Using an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended.[2] This displaces oxygen from the reaction vessel, significantly reducing the rate of oxidation.
-
Degassing Solvents: Before use, it is good practice to degas the reaction solvent to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for a period of time or by using freeze-pump-thaw cycles.
-
Using Fresh or Purified 2-Aminothiophenol: Whenever possible, use freshly opened or recently purified 2-aminothiophenol. If you suspect your starting material has oxidized, it can be purified by vacuum distillation.[4]
Q4: Can I use antioxidants in my reaction mixture? If so, which ones are recommended?
A4: While the use of a dedicated antioxidant is less commonly reported in standard benzothiazole synthesis protocols than maintaining an inert atmosphere, the principle is sound. In some cases, the addition of a mild reducing agent can be beneficial.[2] However, care must be taken to ensure the antioxidant does not interfere with the desired reaction. The choice of antioxidant would be highly substrate-dependent and would require empirical optimization.
Q5: My 2-aminothiophenol has already oxidized. Can I still use it to synthesize my benzothiazole?
A5: Yes, it is possible to synthesize benzothiazoles from the oxidized disulfide form of 2-aminothiophenol (2,2'-dithiobis(aniline)). This typically involves a reductive cleavage of the disulfide bond in situ, followed by condensation with the desired aldehyde or other reactant. For example, the reaction can be carried out using a reducing agent like zinc dust in acetic acid to first generate the 2-aminothiophenol, which then reacts to form the benzothiazole.[5]
Data Presentation
| Reaction Condition | Expected Yield Range | Purity of Crude Product | Notes |
| Reaction performed under ambient air | Lower | Lower, significant disulfide byproduct | Prone to oxidation of 2-aminothiophenol, leading to reduced yield and purification challenges.[1] |
| Reaction performed under an inert atmosphere (Nitrogen or Argon) | Higher | Higher, minimal disulfide byproduct | Minimizes oxidation, leading to a cleaner reaction profile and improved yield of the desired benzothiazole.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzothiazole under an Inert Atmosphere
This protocol details the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde under a nitrogen atmosphere to prevent oxidation.
Materials:
-
2-Aminothiophenol (freshly distilled)
-
Benzaldehyde
-
Ethanol (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen gas inlet and outlet (or a Schlenk line)
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the reaction apparatus (round-bottom flask, reflux condenser, and magnetic stirrer) and ensure all glassware is dry.
-
Flush the entire system with dry nitrogen gas for 10-15 minutes to displace any air.
-
While maintaining a positive pressure of nitrogen, add degassed ethanol to the round-bottom flask via a cannula or a dropping funnel.
-
Add 2-aminothiophenol (1.0 eq.) to the stirring solvent.
-
Add benzaldehyde (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Alkylbenzothiazoles from Oxidized 2-Aminothiophenol (2,2'-dithiobis(aniline))
This protocol provides a method for the synthesis of 2-alkylbenzothiazoles starting from the disulfide of 2-aminothiophenol.
Materials:
-
2,2'-dithiobis(aniline)
-
Aliphatic aldehyde
-
Molecular sieves (4Å)
-
Dichloromethane (DCM)
-
Pyridinium chlorochromate (PCC) on silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure: Step 1: Reductive Condensation
-
To a stirred solution of the aliphatic aldehyde (1.0 eq.) in dichloromethane, add 4Å molecular sieves.
-
Add 2,2'-dithiobis(aniline) (0.5 eq.) to the mixture.
-
Stir the reaction at room temperature for 1.5-2 hours to form the 2-alkyl-2,3-dihydrobenzo[d]thiazole intermediate.[6] Step 2: Oxidation
-
Filter the reaction mixture to remove the molecular sieves.
-
Add silica gel-supported pyridinium chlorochromate (PCC) to the filtrate.
-
Stir the mixture at room temperature until the oxidation to the benzothiazole is complete (monitor by TLC).
-
Filter the mixture and wash the solid with dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Oxidation of 2-aminothiophenol to its disulfide.
Caption: Workflow for benzothiazole synthesis under inert atmosphere.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 4. JP3310104B2 - Method for producing 2-aminothiophenols - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
Avoiding dimerization during the synthesis of N-substituted benzothiazoles
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-substituted benzothiazoles, with a specific focus on preventing unwanted dimerization.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant byproduct with a higher molecular weight than my target N-substituted benzothiazole. Could this be a dimer?
A1: Yes, the formation of a byproduct with a higher molecular weight is often indicative of dimerization. This can occur through several pathways, but a common issue is the oxidative dimerization of the 2-aminothiophenol starting material to form 2,2'-dithiobis(aniline) before it can react to form the benzothiazole ring.[1] This disulfide can lead to further polymeric byproducts, often appearing as dark, insoluble materials in the reaction mixture.[2] Dimerization of reaction intermediates can also occur, especially if the desired intramolecular cyclization is slow compared to intermolecular reactions.
Q2: My reaction mixture is turning dark, and I'm getting a complex mixture of products instead of my clean N-substituted benzothiazole. What is causing this?
A2: A dark reaction mixture often points to oxidation-related side reactions. The primary culprit is typically the oxidation of the 2-aminothiophenol starting material.[2] This process is accelerated by exposure to air (oxygen), high temperatures, or the presence of strong oxidizing agents.[2] The resulting disulfide-linked dimers can undergo further reactions, leading to the formation of complex, often polymeric, tars that complicate purification and reduce the yield of your desired product.
Q3: How can I confirm that the byproduct I'm seeing is a dimer?
A3: Standard analytical techniques can be used to identify the dimeric byproduct. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for this purpose.[3][4] The mass spectrum should show a peak corresponding to the molecular weight of the suspected dimer (e.g., for the 2,2'-dithiobis(aniline) dimer, the mass would be approximately double that of 2-aminothiophenol, minus two hydrogen atoms). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can also provide structural information consistent with a dimeric structure.
Troubleshooting Guides
Issue 1: Formation of High Molecular Weight Byproducts (Dimerization)
This guide provides a systematic approach to troubleshooting and preventing the formation of dimeric side products during your synthesis.
| Potential Cause | Recommended Solution |
| Oxidation of 2-Aminothiophenol | Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize exposure to oxygen.[2] |
| Use Fresh Starting Material: Purify 2-aminothiophenol by distillation or recrystallization immediately before use to remove any pre-existing oxidized impurities.[2] | |
| Reaction Conditions Favoring Intermolecular Reactions | High Dilution: Perform the reaction at a lower concentration. High dilution conditions favor the desired intramolecular cyclization over intermolecular dimerization.[2] |
| Slow Addition of Reagents: Add one of the reactants (e.g., the aldehyde or acyl chloride) slowly to the reaction mixture. This maintains a low concentration of reactive intermediates, thereby minimizing the chance for them to react with each other.[2] | |
| Harsh Reaction Conditions | Control Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions. Consider running the reaction at a lower temperature for a longer duration.[2] |
| Choose Mild Reagents: If an oxidant is required for a final aromatization step, select a mild one. In some cases, air can serve as a gentle and sufficient oxidant.[2] |
The following workflow can help diagnose and resolve issues with dimerization.
Caption: Troubleshooting workflow for dimerization.
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzothiazoles under an Inert Atmosphere
This protocol is adapted from general methods for condensing 2-aminothiophenol with aldehydes, incorporating measures to prevent oxidative dimerization.[5]
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet.
-
Reagent Preparation: If the 2-aminothiophenol has been stored for an extended period, purify it by vacuum distillation.
-
Reaction: To the flask, add purified 2-aminothiophenol (1.0 eq.) and a suitable solvent (e.g., ethanol or DMSO).[5] Begin stirring and purge the system with the inert gas for 10-15 minutes.
-
Addition: Dissolve the substituted aldehyde (1.0 eq.) in the same solvent and add it dropwise to the stirred solution of 2-aminothiophenol over 20-30 minutes.
-
Oxidation/Cyclization: Add the chosen catalyst or oxidant. For a mild approach, a mixture of H₂O₂/HCl in ethanol can be effective.[5][6]
-
Heating: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water and neutralize if necessary (e.g., with a saturated sodium bicarbonate solution).[7]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry it under a vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2][7]
Protocol 2: Purification of 2-Aminothiophenol by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Procedure: Place the crude 2-aminothiophenol in the distillation flask. Apply vacuum and gently heat the flask using an oil bath.
-
Collection: Collect the fraction that distills at the correct boiling point and pressure. 2-aminothiophenol is a colorless liquid that will turn yellow or brown on exposure to air.
-
Storage: Store the freshly distilled material under an inert atmosphere and use it promptly.
Visualizing Reaction Pathways
Potential Dimerization Pathway
The primary dimerization concern arises from the 2-aminothiophenol starting material. The thiol group is readily oxidized to form a disulfide bond, preventing the desired cyclization.
Caption: Oxidative dimerization of 2-aminothiophenol.
Decision Tree for Optimizing Synthesis
This diagram helps in selecting an appropriate synthetic strategy to maximize yield and minimize byproduct formation.
Caption: Decision tree for reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purifying 6-Methylbenzothiazole via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 6-Methylbenzothiazole using column chromatography. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the experimental process.
Troubleshooting Guide
This section is designed to help you resolve common problems encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | 1. Inappropriate Solvent System: The eluent may be too polar, causing the compound to elute too quickly with impurities, or too non-polar, resulting in the compound remaining on the column. | 1. Optimize the Mobile Phase: Develop a solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. A common starting point is a mixture of hexane and ethyl acetate.[1] |
| 2. Compound Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. | 2. Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[2] Alternatively, use a less acidic stationary phase like alumina. | |
| 3. Column Overloading: Exceeding the binding capacity of the stationary phase leads to poor separation and co-elution of the product with impurities. | 3. Reduce Sample Load: As a general rule, use a silica gel to crude product mass ratio of at least 50:1 for good separation. For difficult separations, this ratio may need to be increased. | |
| Co-elution of Impurities with this compound | 1. Poor Separation Resolution: The chosen solvent system may not be selective enough to separate the target compound from impurities with similar polarities. | 1. Use a Gradient Elution: Start with a less polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate). This can improve the separation of compounds with close Rf values. |
| 2. Improper Column Packing: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase and poor separation. | 2. Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. | |
| Peak Tailing of this compound | 1. Strong Interaction with Stationary Phase: As a basic compound, this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.[3][4] | 1. Add a Basic Modifier: Incorporate a small amount of triethylamine or pyridine (0.1-1%) into the eluent to compete for the active sites on the silica gel.[2] |
| 2. Concentration Effects: Injecting a highly concentrated sample can lead to peak tailing. | 2. Dilute the Sample: Dissolve the crude product in a minimal amount of the initial mobile phase before loading it onto the column. | |
| Product is Not Eluting from the Column | 1. Mobile Phase is Too Non-polar: The eluent does not have sufficient strength to move the compound down the column. | 1. Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase system. |
| 2. Irreversible Adsorption: The compound may be too polar and has irreversibly bound to the stationary phase. | 2. Consider a Different Stationary Phase: If increasing eluent polarity does not work, a more polar stationary phase or reversed-phase chromatography might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Silica gel (60-200 mesh) is the most commonly used stationary phase for the purification of benzothiazole derivatives and is a good starting point for this compound.[5] For compounds that are sensitive to acidic conditions, neutral alumina can be a suitable alternative.[6]
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system should provide a good separation of your target compound from its impurities on a TLC plate. A good starting point for this compound is a mixture of hexane and ethyl acetate.[7] You should aim for an Rf value for this compound between 0.2 and 0.4 to ensure good separation on the column.[1]
Q3: What are the common impurities I might encounter in a crude sample of this compound?
A3: Common impurities depend on the synthetic route. If synthesized from 4-methyl-2-aminothiophenol and an acetylating agent (like acetyl chloride), potential impurities include unreacted 4-methyl-2-aminothiophenol, the disulfide dimer of 4-methyl-2-aminothiophenol (an oxidation byproduct), and potentially the benzothiazoline intermediate if the final oxidation is incomplete.[2][3]
Q4: Should I use isocratic or gradient elution?
A4: For simple purifications where the impurities are significantly more or less polar than this compound, isocratic elution (using a constant solvent composition) may be sufficient. However, for more complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased, will likely provide a better separation.[7]
Q5: How can I visualize this compound on a TLC plate?
A5: this compound is a UV-active compound due to its aromatic structure. Therefore, it can be visualized on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp (254 nm).
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Prepare TLC Plates: Use silica gel coated TLC plates with a fluorescent indicator (F254).
-
Spot the Sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of your chosen solvent system (e.g., varying ratios of hexane:ethyl acetate).
-
Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Calculate Rf Values: Calculate the retention factor (Rf) for each spot. The optimal solvent system will give an Rf value of 0.2-0.4 for this compound and good separation from other spots.
| Solvent System (Hexane:Ethyl Acetate) | Approximate Rf of this compound | Observations |
| 95:5 | 0.15 | Moves slightly off the baseline. |
| 90:10 | 0.30 | Good starting point for column chromatography. |
| 80:20 | 0.55 | May elute too quickly, potentially co-eluting with less polar impurities. |
Note: These Rf values are estimates and should be confirmed experimentally.
Protocol 2: Column Chromatography Purification of this compound
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (60-200 mesh) in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1g) in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand layer.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or flasks.
-
If using a gradient elution, start with the less polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent (e.g., to 90:10, then 85:15).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-200 mesh) |
| Mobile Phase (Starting) | Hexane:Ethyl Acetate (95:5 to 90:10) |
| Elution Mode | Gradient elution is recommended for complex mixtures. |
| Silica to Compound Ratio | 50:1 to 100:1 by mass |
| Fraction Size | Approximately half the column volume |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
- 1. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 2. support.waters.com [support.waters.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. it.restek.com [it.restek.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 7. researchgate.net [researchgate.net]
Improving the reaction rate of 6-Methylbenzothiazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the reaction rate and overall success of 6-Methylbenzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely used and effective method for synthesizing this compound starts from p-toluidine. This process involves two key stages: first, the synthesis of 2-amino-6-methylbenzothiazole, often via a reaction with a thiocyanate and a halogen.[1] The second stage is the deamination of the 2-amino group to yield the final this compound product, which is typically achieved through a diazotization reaction followed by reduction, a variant of the Sandmeyer reaction.[2][3]
Q2: What are the critical parameters that influence the reaction rate and yield?
A2: Several factors critically affect the synthesis of this compound. These include the purity of starting materials, the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, in the synthesis of related benzothiazoles, the use of specific catalysts can significantly shorten reaction times and improve yields.[4] Temperature control is also crucial, as excessively high temperatures can lead to the formation of unwanted side products.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at different time intervals and running them on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product. This allows for the determination of the optimal reaction time.[6]
Q4: What are some of the common side products, and how can their formation be minimized?
A4: A common side reaction is the formation of dark, tar-like materials due to the polymerization or dimerization of intermediates, especially when dealing with compounds like 2-aminothiophenol which are prone to oxidation.[7] To minimize this, it is recommended to use freshly purified starting materials and to control the reaction temperature carefully.[7] In some cases, running the reaction under an inert atmosphere can also prevent oxidation-related side products.
Q5: Are there greener or more environmentally friendly methods for this synthesis?
A5: Yes, several green chemistry approaches have been developed for the synthesis of benzothiazoles. These methods often focus on the use of reusable catalysts, employing water or other environmentally benign solvents, and using energy-efficient techniques like microwave irradiation.[4] For example, catalysts like SnP2O7 have been shown to be effective and can be reused multiple times without significant loss of activity.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive or impure starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Suboptimal catalyst choice or concentration. | - Ensure the purity of all reactants and solvents. Use freshly distilled or recrystallized materials where possible.[5]- Optimize the reaction temperature. Some steps may require cooling, while others need heating.[5]- Monitor the reaction by TLC to ensure it has gone to completion.[6]- Screen different catalysts and optimize their concentration. |
| Formation of Dark, Tar-like Side Products | - Oxidation and polymerization of starting materials or intermediates.[7]- Reaction temperature is too high. | - Use freshly purified starting materials.[7]- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Carefully control the reaction temperature, avoiding excessive heat.[7] |
| Product is an Oil Instead of a Solid | - Presence of residual solvent.- Impurities lowering the melting point. | - Ensure all solvent is removed under vacuum.- Purify the product further by column chromatography or recrystallization from a different solvent system. |
| Incomplete Reaction (Intermediate Detected) | - Insufficient reaction time or temperature.- Inadequate oxidant in the cyclization step. | - Extend the reaction time or cautiously increase the temperature, while monitoring for side product formation.[7]- Ensure the appropriate amount and type of oxidizing agent are used for the cyclization step.[7] |
| Difficulty in Product Isolation | - Product is soluble in the reaction solvent.- Formation of an emulsion during workup. | - If the product is soluble, try precipitating it by adding a non-solvent or by concentrating the reaction mixture.- To break emulsions, add a saturated brine solution during the extraction process. |
Data Presentation
Table 1: Comparison of Catalysts for 2-Arylbenzothiazole Synthesis
Note: This data is for the synthesis of 2-arylbenzothiazoles, a class of compounds closely related to this compound, and illustrates the impact of different catalysts on reaction outcomes.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 1 | 85-94 | [4] |
| SnP₂O₇ | Ethanol | Reflux | 0.13-0.58 | 87-95 | [4] |
| NH₄Cl | Methanol/Water | Room Temp | 1 | High | [4] |
| FeCl₃/Montmorillonite K-10 | Ethanol | Reflux | 0.7-5 | 33-95 | [8] |
| Ag₂O (Microwave) | Neat | 80 | 0.07-0.13 | 92-98 | [8] |
Table 2: Effect of Solvent on Reaction Rate (Qualitative)
| Solvent | Dielectric Constant (approx.) | General Effect on Benzothiazole Synthesis Rate |
| Ethanol | 24.6 | Often a good choice, balancing reactant solubility and reaction rate.[4] |
| Methanol | 33.0 | Can be effective, particularly in mixed solvent systems.[4] |
| Dichloromethane | 9.1 | Used in some protocols, especially with specific catalysts.[4] |
| Toluene | 2.4 | A non-polar option, sometimes used for reflux conditions. |
| Water | 80.1 | Increasingly used in "green" synthesis protocols, often with specific catalysts.[9] |
| Dimethylformamide (DMF) | 38.3 | A polar aprotic solvent that can facilitate certain reactions.[9] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole from p-Toluidine
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
p-Toluidine
-
Chlorobenzene
-
Concentrated Sulfuric Acid
-
Sodium Thiocyanate
-
Sulfuryl Chloride
-
Concentrated Ammonium Hydroxide
-
Ethanol
-
Norit (activated carbon)
Procedure:
-
In a 3-liter three-necked round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.
-
Slowly add 54 g (0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes.
-
To the resulting suspension, add 90 g (1.1 moles) of sodium thiocyanate and heat the mixture at 100°C for 3 hours.
-
Cool the solution to 30°C and add 180 g (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.
-
Maintain the mixture at 50°C for 2 hours.
-
Remove the chlorobenzene by filtration.
-
Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent by steam distillation.
-
Filter the hot solution and then make it alkaline with concentrated ammonium hydroxide.
-
Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with water.
-
For purification, dissolve the crude product in hot ethanol, add Norit, and filter the hot suspension.
-
Dilute the filtrate with hot water, stir vigorously, and chill to induce crystallization.
-
Filter the purified product, wash with 30% ethanol, and dry. The expected yield is 105-110 g (64-67%).[1]
Protocol 2: Deamination of 2-Amino-6-methylbenzothiazole (General Procedure)
This is a general procedure for the deamination of a 2-aminobenzothiazole derivative via a Sandmeyer-type reaction.
Materials:
-
2-Amino-6-methylbenzothiazole
-
Hydrochloric Acid or Sulfuric Acid
-
Sodium Nitrite
-
Reducing agent (e.g., hypophosphorous acid or ethanol)
-
Copper(I) salt (catalyst, optional depending on the reducing agent)
Procedure:
-
Dissolve 2-amino-6-methylbenzothiazole in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄) and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt should be monitored.
-
To the cold diazonium salt solution, slowly add the reducing agent. The choice of reducing agent will determine the specific conditions. For example, hypophosphorous acid is often used for this transformation.
-
Allow the reaction to proceed at a low temperature, then gradually warm to room temperature. Nitrogen gas evolution is typically observed.
-
Once the reaction is complete (as monitored by TLC or gas evolution ceasing), neutralize the reaction mixture.
-
Extract the this compound product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to obtain the crude product.
-
Purify the crude this compound by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 9. Benzothiazole synthesis [organic-chemistry.org]
Characterization of impurities in 6-Methylbenzothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of 6-Methylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key reaction steps?
A1: A prevalent method for synthesizing this compound involves the condensation of p-toluidine with a thiocyanate source (like sodium or potassium thiocyanate) in the presence of a halogen, typically bromine or sulfuryl chloride, in a suitable solvent such as acetic acid or chlorobenzene. The reaction generally proceeds through the formation of a p-tolylthiourea intermediate, which then undergoes oxidative cyclization to form the 2-amino-6-methylbenzothiazole. Subsequent modifications can be made to the 2-amino group if a different substitution is desired.
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities can be categorized as follows:
-
Starting Materials: Unreacted p-toluidine or 2-amino-5-methylthiophenol.
-
Intermediates: Incomplete cyclization can lead to the presence of intermediates like p-tolylthiourea.
-
By-products: The most common by-product is the disulfide-linked dimer of the aminothiophenol starting material, bis(2-amino-4-methylphenyl) disulfide, which forms via oxidation.
-
Degradation Products: Over-oxidation or side reactions can lead to various degradation products.
-
Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product.
Q3: How can I monitor the progress of the reaction to minimize impurity formation?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product, helping to determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times or excessive heating.
Q4: What are the recommended methods for purifying crude this compound?
A4: The most common purification methods for this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol, is often effective for removing major impurities.[1] For higher purity requirements or to separate closely related impurities, column chromatography is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive reagents or catalyst. | Use fresh, high-purity starting materials and reagents. |
| Incorrect reaction temperature or insufficient reaction time. | Optimize the reaction temperature and monitor the reaction by TLC to determine the optimal time. | |
| Presence of impurities in starting materials. | Ensure starting materials are pure and dry before use. | |
| High Levels of Disulfide Impurity | Oxidation of the aminothiophenol starting material. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use freshly prepared or purified aminothiophenol. |
| Presence of Unreacted Starting Material | Incomplete reaction. | Extend the reaction time or slightly increase the temperature, monitoring closely with TLC. Ensure the stoichiometry of the reagents is correct. |
| Product is an Oil Instead of a Solid | Presence of residual solvent. | Ensure all solvent is removed under vacuum. |
| Impurities lowering the melting point. | Purify the product further by column chromatography or recrystallization from a different solvent system. | |
| Inconsistent Results Between Batches | Variation in reagent quality. | Use reagents from the same batch or qualify new batches before use. |
| Inconsistent reaction setup or conditions. | Standardize the reaction setup, including stirring speed, heating method, and rate of reagent addition. |
Impurity Characterization Data
The following tables provide typical analytical data for this compound and its common impurities. Note that exact values may vary depending on the specific analytical method and conditions.
Table 1: Typical HPLC-UV Data for Impurity Profiling
| Compound | Typical Retention Time (min) | UV λmax (nm) | Potential Identity |
| Peak 1 | 2.5 | 230, 280 | p-Toluidine |
| Peak 2 | 4.2 | 250, 295 | This compound |
| Peak 3 | 6.8 | 245, 310 | Dimer Impurity (oxidized starting material) |
| Peak 4 | 8.1 | 260 | Unidentified By-product |
Table 2: Typical GC-MS Data for Impurity Identification
| Compound | Typical Retention Time (min) | Key m/z Fragments | Potential Identity |
| Peak A | 5.3 | 107, 106, 77 | p-Toluidine |
| Peak B | 8.9 | 149, 148, 122, 108 | This compound |
| Peak C | 12.4 | 276, 138, 107 | Dimer Impurity (oxidized starting material) |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 250 nm
-
Run Time: 15 minutes
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak based on the retention time of the standard. Calculate the percentage purity and impurity levels based on the peak areas.
Protocol 2: GC-MS Method for Impurity Identification
Objective: To identify volatile and semi-volatile impurities in the this compound sample.
Instrumentation:
-
Gas chromatograph with a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Methanol or Dichloromethane (GC grade)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in a suitable solvent like methanol or dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 270°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 210°C at 15°C/min
-
Hold at 210°C for 5 minutes
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
-
Analysis: Inject the sample into the GC-MS system. Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).
Protocol 3: NMR Spectroscopy for Structural Confirmation
Objective: To confirm the structure of the synthesized this compound and characterize major impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical chemical shifts for this compound would include signals for the aromatic protons and the methyl group protons.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.
-
Data Analysis: Process the spectra and compare the observed chemical shifts and coupling constants with expected values for this compound and potential impurities. For example, the presence of a broad singlet around 3.45 ppm in the ¹H NMR spectrum could indicate the NH₂ group of unreacted 2-amino-6-methylbenzothiazole.[1]
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Formation of common synthesis impurities.
Caption: Troubleshooting workflow for impurity analysis.
References
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of 6-Methylbenzothiazole Derivatives and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. This guide provides a comparative overview of the antifungal activity of 6-methylbenzothiazole derivatives against the widely used antifungal drug, fluconazole. This analysis is based on available in-vitro experimental data and aims to inform researchers on the potential of benzothiazole scaffolds as a source of new antifungal compounds.
Executive Summary
Fluconazole, a triazole antifungal, is a cornerstone in the treatment of fungal infections, primarily acting through the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane.[1][2] Benzothiazole derivatives have emerged as a promising class of compounds with significant antifungal activity.[3][4] Notably, certain this compound derivatives have demonstrated potent efficacy against clinically relevant fungal pathogens such as Candida albicans. Preliminary studies suggest that their mechanism of action may also involve the inhibition of CYP51, presenting a similar therapeutic target to fluconazole.
This guide synthesizes available data to compare the antifungal profiles of these two classes of compounds, focusing on their activity against Candida albicans.
Data Presentation: In-Vitro Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative this compound derivatives and fluconazole against Candida albicans. It is important to note that the data for the this compound derivatives and fluconazole are compiled from different studies and, therefore, represent an indirect comparison.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| This compound Derivatives | |||
| Derivative D-02 | Candida albicans | 50 | [5] |
| Derivative D-08 | Candida albicans | 50 | [5] |
| Fluconazole | |||
| Fluconazole | Candida albicans | 0.5 | [6] |
Note: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antifungal potency. The data for the this compound derivatives D-02 and D-08 were obtained from a study where Griseofulvin was used as the standard, and the activity was measured at concentrations of 50 µg/mL and 100 µg/mL.[5] The MIC for fluconazole against C. albicans is a well-established value from multiple studies.[6]
Experimental Protocols
The data presented in this guide are primarily based on the following standard experimental methodologies for assessing antifungal activity.
Broth Microdilution Method for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared to a concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL in a suitable broth medium, such as RPMI-1640.
-
Drug Dilution: Serial twofold dilutions of the antifungal agents (this compound derivatives and fluconazole) are prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the fungal suspension. A growth control well (without any antifungal agent) and a sterility control well (without any inoculum) are also included.
-
Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer.
Cup Plate Method (Agar Well Diffusion)
This method is often used for preliminary screening of antifungal activity.
-
Agar Plate Preparation: A suitable agar medium (e.g., Sabouraud Dextrose Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test fungus.
-
Well Creation: Wells or "cups" of a specific diameter are created in the agar using a sterile cork borer.
-
Application of Test Compounds: A defined volume of the test compound solution (at different concentrations) and the standard antifungal agent are added to the respective wells.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 24-48 hours.
-
Zone of Inhibition Measurement: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited). A larger zone of inhibition indicates greater antifungal activity.
Mandatory Visualization
Signaling Pathway: Mechanism of Action
The following diagram illustrates the proposed mechanism of action for both fluconazole and certain benzothiazole derivatives, highlighting their common target in the ergosterol biosynthesis pathway of fungal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives [mdpi.com]
- 3. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents | Bentham Science [eurekaselect.com]
- 4. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel HPLC-UV Method for the Quantification of 6-Methylbenzothiazole
This guide provides a detailed comparison of a new, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 6-Methylbenzothiazole against a conventional approach. This compound is a key intermediate in the synthesis of various pharmaceuticals, and its accurate quantification is crucial for ensuring the quality and safety of active pharmaceutical ingredients (APIs).[1][2] The presence of such impurities, even at trace levels, can impact the efficacy and safety of the final drug product.[][4][5] This document is intended for researchers, scientists, and drug development professionals involved in process development and quality control.
Overview of Analytical Methods
Accurate quantification of impurities like this compound is a critical aspect of pharmaceutical development and is mandated by regulatory bodies.[6][7] The validation of analytical procedures is governed by guidelines such as the International Council for Harmonisation (ICH) Q2(R1), which outlines the necessary parameters to ensure a method is suitable for its intended purpose.[8][9][10][11]
This guide compares two HPLC-UV methods: a conventional method often used for routine impurity analysis and a newly developed, optimized method designed for improved sensitivity and efficiency.
-
Conventional Method: A standard reversed-phase HPLC-UV method that provides reliable quantification but may have limitations in terms of sensitivity and run time.
-
New Validated Method: An optimized HPLC-UV method employing a shorter column with smaller particle size and a modified mobile phase to achieve a lower limit of quantification (LOQ) and a faster analysis time.
Experimental Protocols
The validation of the new analytical method was performed according to the ICH Q2(R1) guideline, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9][12]
Instrumentation and Chromatographic Conditions
Table 1: Chromatographic Conditions
| Parameter | Conventional Method | New Validated Method |
| HPLC System | Standard HPLC with UV Detector | UHPLC-compatible system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile:0.1% Formic Acid in Water (55:45 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Injection Volume | 10 µL | 2 µL |
| Column Temperature | 30°C | 40°C |
| Detection Wavelength | 254 nm | 254 nm |
| Run Time | 15 minutes | 5 minutes |
Validation Parameter Protocols
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was evaluated by analyzing a blank (diluent), a placebo (matrix without the analyte), a standard solution of this compound, and a sample spiked with the analyte and potential impurities.
-
Linearity and Range: A series of at least five concentrations of this compound were prepared, spanning 50% to 150% of the target concentration. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: Determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability assessment was repeated on a different day, by a different analyst, and on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
Robustness: The reliability of the method was tested by introducing small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.
Data Presentation and Comparison
The performance of the new validated method demonstrates significant improvements over the conventional method, particularly in terms of sensitivity and analysis speed.
Table 2: Comparison of Validation Parameters
| Validation Parameter | Conventional Method | New Validated Method | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | 0.9985 | 0.9998 | ≥ 0.995 |
| Range (µg/mL) | 1 - 20 | 0.5 - 15 | Covers normal analytical range |
| Accuracy (% Recovery) | 97.5% - 103.2% | 98.9% - 101.5% | Typically 80% - 120% for assay |
| Precision (RSD%) | |||
| - Repeatability | 1.5% | 0.8% | ≤ 2% |
| - Intermediate Precision | 2.1% | 1.2% | ≤ 3% |
| LOD (µg/mL) | 0.3 | 0.15 | - |
| LOQ (µg/mL) | 1.0 | 0.5 | - |
| Robustness | Minor variations affect peak shape | No significant impact on results | Results remain within specifications |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the systematic workflow for the validation of the new analytical method for this compound quantification.
Logical Relationship of Validation Parameters
This diagram shows the hierarchical relationship between the core validation parameters as defined by ICH Q2(R1).
Conclusion
The new validated HPLC-UV method for the quantification of this compound offers superior performance compared to the conventional method. Key advantages include a significantly shorter run time (5 minutes vs. 15 minutes), which increases sample throughput, and a lower limit of quantification (0.5 µg/mL vs. 1.0 µg/mL), allowing for more sensitive detection and control of this impurity in pharmaceutical samples. The method meets all the acceptance criteria outlined in the ICH Q2(R1) guidelines, demonstrating that it is accurate, precise, specific, and robust for its intended application in a quality control environment. The adoption of this new method can lead to greater efficiency and confidence in the quality assessment of APIs containing this compound.
References
- 1. CAS 2942-15-6: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 6. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 7. Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. jordilabs.com [jordilabs.com]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
Unveiling the Anticancer Potential of 6-Methylbenzothiazole Derivatives: A Comparative Analysis
A comprehensive review of recent studies highlights the promising anticancer activities of various 6-Methylbenzothiazole derivatives. These compounds have demonstrated significant efficacy in inhibiting cancer cell growth through diverse mechanisms, including the induction of apoptosis and cell cycle arrest. This guide provides a comparative analysis of their performance, supported by experimental data, to assist researchers and drug development professionals in this critical field.
Benzothiazoles, a class of heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological properties.[1] Among them, this compound derivatives have emerged as a particularly promising scaffold for the development of novel anticancer agents.[2][3] This guide synthesizes findings from multiple studies to offer an objective comparison of their anticancer activities, detailing the experimental protocols used and visualizing the key signaling pathways involved.
Comparative Anticancer Activity of this compound Derivatives
The anticancer efficacy of several this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized in the table below. Lower IC50 values denote higher anticancer activity.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) (C1) | Colon Carcinoma | Not specified, but noted as promising | [4][5] |
| Ru(III) containing methylbenzothiazole 60 | K-562 (Leukemia) | 16.21 ± 2.33 | [2][3] |
| KE-37 (Leukemia) | 7.74 ± 2.50 | [2][3] | |
| 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole (DH) | MDA-MB-231 (Breast Cancer) | 25 | [6] |
| Benzothiazole-triazole hybrid with trichloro substitution | Triple-negative breast cancer | 30.49 | [7] |
Mechanisms of Action: Inducing Cell Death and Halting Proliferation
The anticancer effects of this compound derivatives are attributed to their ability to trigger programmed cell death (apoptosis) and to arrest the cell cycle, thereby preventing cancer cells from multiplying.
One notable derivative, di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) (C1), has been shown to inhibit the growth of colon carcinoma.[4][5] Its mechanism is linked to the inhibition of Ki-67, a protein crucial for cell proliferation.[4][5] While it also showed inhibitory potential towards the anti-apoptotic protein Bcl-2 and the cell cycle regulator CDK-4, the correlation with its anticancer activity was most significant for Ki-67 inhibition.[4][5]
Another well-studied derivative, YLT322, a novel benzothiazole compound, induces apoptosis in human hepatocellular carcinoma cells through the mitochondrial pathway.[8][9] This involves the activation of caspase-9 and caspase-3, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[8][9] Furthermore, YLT322 was found to down-regulate the phosphorylation of Akt and MAPK, key signaling molecules involved in cell survival and proliferation.[8]
The following diagram illustrates the proposed mitochondrial apoptosis pathway induced by YLT322:
Caption: Mitochondrial apoptosis pathway induced by YLT322.
Similarly, other derivatives have been found to induce cell cycle arrest, often at the G2/M phase, preventing the cells from dividing.[7][10] For instance, certain benzothiazole-triazole hybrids have been shown to trigger G2/M phase arrest and apoptosis in triple-negative breast cancer cells.[7]
The general workflow for evaluating the anticancer activity of these compounds is depicted below:
Caption: General experimental workflow for anticancer drug evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the studies of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is used to analyze the characteristics of cells as they pass through a laser beam.
-
For Apoptosis (Annexin V/PI Staining):
-
Cell Harvesting: Cells are treated with the compounds, then harvested by trypsinization and washed with PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
-
For Cell Cycle Analysis (PI Staining):
-
Cell Harvesting and Fixation: Treated cells are harvested and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A.
-
Analysis: The DNA content of the cells is analyzed by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
-
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding. It is then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This comparative guide underscores the significant potential of this compound derivatives as a foundation for the development of new anticancer therapies. Further research, including in vivo studies and structural optimization, is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 5. researchgate.net [researchgate.net]
- 6. 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole arrests cell growth and cell cycle and induces apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 9. A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
Cross-Validation of Biological Activity: A Comparative Guide to 6-Methylbenzothiazole Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of various derivatives of 6-Methylbenzothiazole across different cancer cell lines. Due to a lack of extensive publicly available data on the parent this compound compound, this document focuses on its more widely studied analogues, particularly those with substitutions at the 2-position. The objective is to offer a clear, data-driven comparison of their cytotoxic effects and to provide detailed experimental protocols to support further research.
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several key derivatives of this compound, offering a quantitative comparison of their potency in various cancer cell lines. Lower IC50 values indicate greater cytotoxic activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Co(II) complex of 2-amino-6-methylbenzothiazole | MCF-7 | Breast Adenocarcinoma | 14.12 | |
| di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) (C1) | Colon Carcinoma | Colon Carcinoma | 12.34 ± 0.74 | [1] |
| 2-amino-6-methylbenzothiazole (L1) | Colon Carcinoma | Colon Carcinoma | 389.45 ± 5.14 | [1] |
Table 1: Cytotoxicity of 2-Amino-6-methylbenzothiazole and its Metal Complexes. This table highlights the significant increase in cytotoxic activity of 2-amino-6-methylbenzothiazole when complexed with cobalt or palladium ions.
| Compound Derivative Type | Cell Line(s) | Cancer Type(s) | IC50 Range (µM) | Reference(s) |
| Naphthalimide-benzothiazole derivatives | HT-29, A549, MCF-7 | Colon, Lung, Breast | 3.72 - 7.91 | [2][3] |
| Phenylamino based methoxy methylbenzothiazole | HeLa | Cervical | 0.6 ± 0.29 | [2] |
| Benzamide methylbenzothiazole | - | - | Potent hGSTP1-1 inhibitors | |
| Ru(III) containing methylbenzothiazole | K-562, KE-37 | Leukemia | 7.74 - 16.21 | [3] |
Table 2: Cytotoxicity of Various Other this compound Derivatives. This table showcases the broad range of anticancer potential exhibited by different classes of this compound derivatives against various cancer types.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for assessing the cytotoxic and apoptotic effects of benzothiazole derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). The compound is then serially diluted in the cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The medium in the wells is replaced with the medium containing the test compound. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Procedure:
-
Cell Treatment: Cells are treated with the benzothiazole compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer, and Annexin V-FITC and PI are added according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
-
Data Analysis: The percentage of cells in different populations is quantified: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI-).
Signaling Pathways and Experimental Workflows
Mitochondrial Apoptosis Pathway
Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway.[4][5][6] This pathway is often initiated by an imbalance in the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.[4][5][6]
Caption: Mitochondrial apoptosis pathway induced by this compound derivatives.
Cell Proliferation Pathway Inhibition
Some derivatives, such as the palladium(II) complex of 2-amino-6-methylbenzothiazole, are suggested to exert their effects by inhibiting key proteins involved in cell cycle progression, like Ki-67.[1]
Caption: Inhibition of cell proliferation via Ki-67 by a benzothiazole complex.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram outlines a typical workflow for the initial screening and characterization of the cytotoxic potential of novel compounds.
Caption: General workflow for in vitro cytotoxicity assessment of novel compounds.
References
- 1. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 6. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of 6-Methylbenzothiazole against other methods
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, with the 6-methyl substituted variant being a key intermediate in the development of various therapeutic agents and functional materials. The efficient synthesis of 6-methylbenzothiazole is therefore of significant interest. This guide provides an objective comparison of prominent synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Performance Benchmark of Synthetic Methods
The selection of a synthetic route for this compound and its derivatives is often a trade-off between yield, reaction conditions, availability of starting materials, and the desired substitution pattern at the 2-position. The following table summarizes the key quantitative data for the discussed methods.
| Method | Starting Material(s) | Product | Reagents | Reaction Time | Temperature | Yield |
| Hugerschoff Reaction | p-Toluidine, Sodium Thiocyanate | 2-Amino-6-methylbenzothiazole | H₂SO₄, SO₂Cl₂ | 5 hours | 30-100°C | 64-67% |
| Condensation with Sulfur | p-Toluidine, Sulfur | 2-(4-Aminophenyl)-6-methylbenzothiazole-7-sulfonic acid | None | Not Specified | 300-450°C | 63-70% |
| Condensation with Aldehyde | 4-Methyl-2-aminothiophenol, Benzaldehyde | 6-Methyl-2-phenyl-1,3-benzothiazole | H₂O₂, HCl, Ethanol | 1 hour | Room Temperature | High |
| Condensation with Carboxylic Acid | 2-Amino-5-methylbenzenethiol, 4-Aminobenzoic acid | 4-(6-Methyl-2-benzothiazolyl)benzeneamine | Polyphosphoric acid | 4 hours | 220°C | 90% |
| Intramolecular Cyclization | N-(4-methylphenyl)thioformamide | 2-Aryl-6-methylbenzothiazole | 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) | Not Specified | Ambient | High |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.
Method 1: Hugerschoff Reaction for 2-Amino-6-methylbenzothiazole
This classical method provides a route to the versatile 2-amino-6-methylbenzothiazole intermediate from readily available p-toluidine.
Procedure: [1]
-
A solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene is prepared in a 3-liter three-necked, round-bottom flask fitted with a stirrer, reflux condenser, thermometer, and dropping funnel.
-
Over a period of 5 minutes, 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid is added dropwise to form a finely divided suspension of p-toluidine sulfate.
-
To this suspension, 90 g (1.1 moles) of sodium thiocyanate is added, and the mixture is heated for 3 hours at 100°C (internal temperature) in an oil bath. This step forms the p-tolylthiourea intermediate.
-
The solution is then cooled to 30°C, and 180 g (108 ml, 1.34 moles) of sulfuryl chloride is added over a period of 15 minutes, ensuring the temperature does not exceed 50°C.
-
The mixture is maintained at 50°C for 2 hours.
-
The chlorobenzene is removed by filtration, and the solid residue is dissolved in 1 liter of hot water.
-
The solution is made alkaline to litmus by the addition of 200 ml of concentrated ammonium hydroxide.
-
The precipitated 2-amino-6-methylbenzothiazole is filtered, washed with water, and recrystallized from ethanol-water to yield the final product.
Method 2: Condensation of 4-Methyl-2-aminothiophenol with an Aldehyde
This method is a versatile approach for the synthesis of 2-aryl-6-methylbenzothiazoles. The following protocol uses benzaldehyde as a representative aldehyde.
Procedure: [2]
-
In a round-bottom flask, dissolve 1 mmol of 2-amino-5-methylthiophenol and 1 mmol of benzaldehyde in 10 mL of ethanol.
-
To this solution, add 6 mmol of 30% hydrogen peroxide (H₂O₂), followed by the dropwise addition of 3 mmol of concentrated hydrochloric acid (HCl) while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1 hour.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 6-methyl-2-phenyl-1,3-benzothiazole.
Method 3: High-Temperature Condensation with Sulfur
This method directly utilizes elemental sulfur to construct the benzothiazole ring, leading to a sulfonated derivative.
Procedure:
A mixture of p-toluidine and sulfur is heated at temperatures ranging from 300°C to 450°C under high pressure (at least 28 atmospheres). To improve the yield, it is recommended to dissolve the sulfur in p-toluidine before initiating the reaction. The resulting product, 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, can be purified by distillation.
Method 4: Condensation with a Carboxylic Acid using Polyphosphoric Acid
This protocol describes the synthesis of a 2-aryl-6-methylbenzothiazole derivative using a carboxylic acid as the source for the C2-substituent.
Procedure: [3]
-
To a reaction vessel, add 2.03 g (14.58 mmol) of 2-amino-5-methylbenzenethiol and 1.99 g (14.51 mmol) of 4-aminobenzoic acid.
-
Add 20 g of polyphosphoric acid to the mixture.
-
Heat the reaction mixture at 220°C for 4 hours.
-
After cooling to room temperature, slowly pour the reaction mixture into an ice-cold aqueous solution of sodium carbonate (10% w/v) and stir until gas evolution ceases.
-
Collect the precipitated product by filtration and wash with water.
-
The crude product is then purified by silica gel column chromatography to yield 4-(6-methyl-2-benzothiazolyl)benzeneamine.
Method 5: Intramolecular Cyclization of a Thioformanilide
This modern approach utilizes a DDQ-promoted oxidative cyclization to form the benzothiazole ring.
Procedure: [3]
A solution of the corresponding N-(4-methylphenyl)thioformamide in dichloromethane is treated with 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) at ambient temperature. The reaction proceeds to give the 2-aryl-6-methylbenzothiazole in high yield. The reduced byproduct can be removed using a basic ion-exchange resin to simplify purification.
Signaling Pathways and Experimental Workflows
The synthesis of this compound can be achieved through several distinct chemical pathways. The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic methods.
Caption: Hugerschoff reaction pathway for 2-amino-6-methylbenzothiazole synthesis.
Caption: Condensation pathway of 4-methyl-2-aminothiophenol with an aldehyde.
Caption: Proposed mechanism for the DDQ-promoted intramolecular cyclization.
References
A Comparative Guide to the Reproducibility of 6-Methylbenzothiazole Synthesis and Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis of 6-methylbenzothiazole and the reproducibility of its associated biological assays. The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives of this compound demonstrating a wide array of biological activities, including anticancer, antifungal, and antimicrobial properties. Ensuring the reproducibility of both the chemical synthesis and the biological evaluation is paramount for the consistent advancement of research and development in this area.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound and its key intermediate, 2-amino-6-methylbenzothiazole, can be achieved through several methods. The reproducibility of these syntheses is often inferred from the consistency of reported yields and the robustness of the reaction conditions. Below is a comparison of common synthetic routes.
Table 1: Comparison of Synthetic Methods for 2-Amino-6-methylbenzothiazole
| Synthesis Method | Key Reagents | Reported Yield | Key Considerations | Reference |
| Hugershoff Reaction | p-Toluidine, Potassium thiocyanate, Bromine | 64-67% | A well-established and reliable method, often cited in literature. The reaction conditions are clearly defined, contributing to its reproducibility. | Organic Syntheses Procedure[1] |
| Jacobson Synthesis | N-(p-tolyl)thiourea | Variable | An intramolecular cyclization method. Yields can be influenced by the choice of oxidizing agent and reaction conditions. | |
| Microwave-Assisted Synthesis | Varies | Often high | Can offer reduced reaction times and improved yields. Reproducibility depends on precise control of microwave parameters. | [2] |
It is important to note that variations in yields can be attributed to differences in reaction scale, purity of reagents, and purification methods. For ensuring high reproducibility, the Hugershoff reaction, as detailed in Organic Syntheses, provides a well-documented and independently verified protocol.[1]
Biological Assays: Assessing Activity and Ensuring Reproducibility
The biological evaluation of this compound derivatives involves a variety of assays to determine their therapeutic potential. The reproducibility of these assays is critical for validating findings and comparing results across different studies.
Table 2: Common Biological Assays for this compound Derivatives
| Biological Activity | Assay Method | Key Parameters Affecting Reproducibility |
| Anticancer/Cytotoxicity | MTT Assay, SRB Assay | Cell line passage number, seeding density, incubation time, reagent quality.[3][4][5][6] |
| Antifungal | Broth Dilution, Agar Well Diffusion | Inoculum size, media composition, incubation conditions (temperature, time).[7][8][9] |
| Antimicrobial (Antibacterial) | Agar Well Diffusion, Minimum Inhibitory Concentration (MIC) determination | Bacterial strain, inoculum density, agar thickness, diffusion time.[2][10] |
| Antioxidant | DPPH Radical Scavenging Assay | Concentration of radical, reaction time, solvent.[11] |
Variations in reported IC₅₀ values for similar benzothiazole derivatives across different publications highlight the challenges in assay reproducibility.[3][4] Factors such as the specific cancer cell line used, its passage number, and subtle differences in experimental conditions can significantly impact the outcome. To enhance reproducibility, adherence to standardized protocols and reporting detailed experimental conditions are crucial. Many studies emphasize performing experiments in triplicate to ensure the reliability of the obtained data.[7]
Experimental Protocols
To facilitate the reproduction of key experiments, detailed methodologies for a representative synthesis and a common biological assay are provided below.
Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole (Hugershoff Reaction)
This protocol is adapted from a well-established Organic Syntheses procedure.[1]
Materials:
-
p-Toluidine
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolve p-toluidine in glacial acetic acid.
-
Add potassium thiocyanate to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture for several hours at room temperature.
-
Pour the mixture into water to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-methylbenzothiazole.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines a standard procedure for evaluating the anticancer activity of this compound derivatives.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Test compound (this compound derivative)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a general synthetic workflow and a common signaling pathway targeted by some benzothiazole derivatives.
Caption: General workflow for the synthesis of 2-amino-6-methylbenzothiazole.
Caption: Simplified signaling pathway showing the induction of apoptosis by a this compound derivative.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activities of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnu.ac.bd [jnu.ac.bd]
- 7. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. jchr.org [jchr.org]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 6-Methylbenzothiazole-Based Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 6-methylbenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of different this compound-based scaffolds, focusing on their anticancer, antifungal, and antimicrobial properties. The information herein is supported by experimental data from various studies to facilitate informed decisions in drug discovery and development.
Comparative Analysis of Biological Activity
The therapeutic potential of this compound derivatives is significantly influenced by the nature of substituents at various positions of the benzothiazole ring. This section summarizes the quantitative data on the biological activities of different scaffolds.
Anticancer Activity
The cytotoxicity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
| Scaffold Type | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ru(III) Complex | Ru(III) containing methylbenzothiazole | K-562 (Leukemia) | 16.21 ± 2.33 | [1][2][3] |
| KE-37 (Leukemia) | 7.74 ± 2.50 | [1][2][3] | ||
| Thiadiazole Hybrids | Substituted thiadiazole fluorobenzothiazole | Not Specified | Not Specified | [1] |
| Hydrazone Derivatives | Hydrazine based benzothiazole | HeLa (Cervical) | 2.41 | [1] |
| COS-7 (Kidney) | 4.31 | [1] | ||
| Carbohydrazide Derivatives | N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 (µg/mL) | [2] |
| LNCaP (Prostate) | 11.2 ± 0.79 (µg/mL) | [2] |
Antifungal and Antimicrobial Activity
Several this compound scaffolds have demonstrated significant activity against various fungal and bacterial strains. The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Scaffold Type | Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Nitro-substituted | Compound D-02 and D-08 | Candida albicans | Potent activity | |
| Compound D-01 and D-04 | Candida albicans | Moderate activity | ||
| Compound D-5 | Aspergillus Niger | Potent activity | [4] | |
| Compound D-6, D-8, and D-9 | Aspergillus Niger | Moderate activity | [4] | |
| General Derivatives | Compounds 3 and 4 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | 25-200 | [5] |
| Compounds 10 and 12 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | 25-200 | [5] | |
| Thiazolidinone Hybrids | Compound 11a | Various Bacteria | 0.10–0.25 (mg/mL) | [6] |
| Azo Clubbed Derivatives | Various | S. aureus, E. coli | 312.5–1250 | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. Below are standardized methodologies for key biological assays relevant to the evaluation of this compound derivatives.
Synthesis of 2-Amino-6-methylbenzothiazole
The foundational scaffold, 2-amino-6-methylbenzothiazole, can be synthesized via the Hugershoff reaction. A general procedure is as follows:
-
A solution of p-toluidine in a suitable solvent (e.g., glacial acetic acid) is prepared.
-
An equimolar amount of potassium thiocyanate is added to the solution.
-
The mixture is cooled in an ice bath, and a solution of bromine in the same solvent is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The precipitated product is filtered, washed, and recrystallized from an appropriate solvent to yield pure 2-amino-6-methylbenzothiazole.[7]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[8]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: Two-fold serial dilutions of the this compound compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[10]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10][11]
Visualizing Mechanisms and Workflows
Signaling Pathways in Cancer
Many this compound derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are common targets.
Caption: PI3K/Akt signaling pathway and points of inhibition by this compound scaffolds.
Caption: MAPK/ERK signaling pathway with potential inhibition by this compound scaffolds.
Experimental Workflow for Drug Screening
The general workflow for screening and evaluating this compound-based scaffolds for their therapeutic potential is a multi-step process.
Caption: General experimental workflow for the screening of this compound-based scaffolds.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 6-Methylbenzothiazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 6-Methylbenzothiazole. Since specific waste disposal regulations can vary, it is critical to consult your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.[1] The following procedures are based on general best practices for handling laboratory chemical waste.[2]
Hazard Profile and Safety Considerations
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar compounds, such as 2-Amino-6-methylbenzothiazole and 6-Chloro-2-methyl-benzothiazole, suggest that this chemical should be handled as hazardous waste.[3][4] Potential hazards include toxicity if swallowed, in contact with skin, or inhaled, as well as serious eye irritation.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.
General Chemical Waste Disposal Guidelines
The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][6] It is imperative that chemical waste is not disposed of in regular trash or down the sanitary sewer system unless explicitly permitted by your institution's EHS for specific, neutralized, and diluted substances.[1][7]
Quantitative Guidelines for Laboratory Waste Management
The following table summarizes general quantitative limits and guidelines for the accumulation and disposal of hazardous chemical waste in a laboratory setting. These are general figures and may vary based on institutional and local regulations.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | < 55 gallons | [8] |
| Maximum Acutely Hazardous Waste (P-listed) | 1 quart | [8][9] |
| pH for Sewer Disposal (with EHS permission) | 6.0 - 8.0 | [2] |
| Daily Limit for Sewer Discharge (per PI, with permission) | < 1000 grams | [10] |
| Container Rinsing Volume (for acute hazardous waste) | ~5% of container volume per rinse | [8] |
Disposal Protocol for this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound and materials contaminated with it.
1. Waste Collection and Segregation:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., filter paper, pipette tips, gloves), must be collected for disposal as hazardous waste.[8]
-
Use a dedicated, chemically compatible, and clearly labeled waste container.[11] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can lead to dangerous chemical reactions.[2][11]
2. Waste Container Labeling:
-
Label the hazardous waste container as soon as the first drop of waste is added.[8]
-
The label must include the words "Hazardous Waste."[1]
-
Clearly list the full chemical name "this compound" and its concentration or quantity. Avoid using abbreviations or chemical formulas.[1]
-
Include the date of waste generation, the location (building and room number), and the name and contact information of the principal investigator.[1]
-
Mark the appropriate hazard pictograms on the label.[1]
3. Storage of Hazardous Waste:
-
Keep the waste container tightly sealed except when adding waste.[11]
-
Store the container in a designated satellite accumulation area that is at or near the point of generation.[9]
-
Ensure the storage area has secondary containment to capture any potential leaks.[8]
-
Segregate the this compound waste from incompatible materials.[11]
4. Arranging for Disposal:
-
Once the container is full or you have exceeded the accumulation time limit (often up to 12 months, provided accumulation limits are not surpassed), contact your institution's EHS or hazardous waste management department to arrange for pickup.[8][9]
-
Do not transport hazardous waste yourself. Trained EHS personnel should handle the collection and transportation.[8]
5. Disposal of Empty Containers:
-
An empty container that held this compound must be properly managed. If it held a substance classified as acutely hazardous (P-listed), it must be triple-rinsed with a suitable solvent.[8][11]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[8][11]
-
After triple-rinsing, deface the original chemical label and remove the cap before disposing of the container in the regular trash, as permitted by your institution.[8]
6. Spill Management:
-
In the event of a small spill, use an inert absorbent material like vermiculite or sand to contain it.[12]
-
Collect the absorbent material and the spilled chemical using spark-proof tools and place it in the designated hazardous waste container.[13]
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.[12]
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.[12]
Procedural Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Amino-6-methylbenzothiazole 98 2536-91-6 [sigmaaldrich.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. pfw.edu [pfw.edu]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 6-Methylbenzothiazole
Essential Safety and Handling Guide for 6-Methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards: skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or NIOSH-approved standards. A face shield should be worn in situations with a high risk of splashing. | To protect against splashes that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is recommended). A lab coat or chemical-resistant apron must be worn. | To prevent skin contact which can lead to irritation.[1] Contaminated clothing should be removed immediately and laundered before reuse. While specific breakthrough times for this compound are not readily available, selecting gloves with proven resistance to aromatic and sulfur-containing compounds is a prudent measure. |
| Respiratory Protection | To be used in case of insufficient ventilation or when aerosols or dust may be generated. A NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended. | To protect against inhalation which may cause respiratory tract irritation.[1] |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion and skin contact. |
Note: As of December 2025, specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) for this compound are not established.[2][3][4][5] It is recommended to handle it with engineering controls and PPE sufficient for compounds with moderate toxicity and irritation potential.
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure during the handling of this compound.
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A laboratory fume hood is highly recommended.[6]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
PPE Inspection: Before starting any procedure, inspect all personal protective equipment for any signs of damage or degradation. Ensure gloves are free of punctures or tears.[6]
Handling Procedure:
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above.
-
Dispensing: When transferring or weighing the chemical, do so in a manner that minimizes the generation of dust or aerosols.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
Post-Handling:
-
Decontamination: Clean the work area thoroughly with a suitable solvent (such as acetone or ethanol), followed by soap and water.[7] All cleaning materials should be treated as hazardous waste.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last, turning them inside out as you remove them.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Emergency and Disposal Plans
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
| Spills | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal. For large spills, evacuate the area and contact the emergency response team.[9] |
Disposal Plan
All materials contaminated with this compound, including unused product and contaminated lab supplies, must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[9]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the name "this compound."
-
-
Final Disposal:
-
Dispose of the sealed waste container through a licensed hazardous waste disposal company.[9]
-
Provide the disposal company with comprehensive information about the chemical's known and suspected hazards.
-
Adhere to all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.
-
Procedural Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound | C8H7NS | CID 3745455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 5. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
